Potassium (3,5-difluorophenyl)trifluoroborate
Description
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Properties
IUPAC Name |
potassium;(3,5-difluorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF5.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSPHPHYZHGKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF5K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635582 | |
| Record name | Potassium (3,5-difluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267006-26-8 | |
| Record name | Potassium (3,5-difluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Potassium (3,5-difluorophenyl)trifluoroborate: Synthesis, Properties, and Applications
CAS Number: 267006-26-8
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Potassium (3,5-difluorophenyl)trifluoroborate. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and a key application, and its significance as a reagent in modern organic synthesis.
Core Data and Properties
This compound is a stable, crystalline solid that serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its properties are summarized in the table below.
| Property | Value |
| CAS Number | 267006-26-8[1] |
| Molecular Formula | C₆H₃BF₅K[1] |
| Molecular Weight | 219.99 g/mol [1] |
| Melting Point | 273-278 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar solvents such as methanol, acetone, and DMSO.[2] |
| Stability | Air and moisture stable, offering advantages over corresponding boronic acids. |
| ¹H NMR (Expected) | Aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The integration would correspond to 3 protons. |
| ¹³C NMR (Expected) | Aromatic carbons would appear in the range of 100-165 ppm. Carbons attached to fluorine would show characteristic coupling (large ¹JCF). The carbon attached to boron would be broad and may be difficult to observe. |
| ¹⁹F NMR (Expected) | A singlet or narrow multiplet for the two equivalent aromatic fluorine atoms, and a broader signal for the three equivalent fluorine atoms on the boron, typically observed between -130 and -160 ppm.[3] |
| ¹¹B NMR (Expected) | A characteristic 1:3:3:1 quartet due to coupling with the three fluorine atoms, typically appearing in the range of -2.5 to 7 ppm.[3] |
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[4][5]
Reaction:
3,5-Difluorophenylboronic acid + KHF₂ → this compound + H₂O
Materials:
-
3,5-Difluorophenylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
In a flask, dissolve 3,5-difluorophenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride.
-
Slowly add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.
-
Stir the resulting mixture for 1-2 hours. A white precipitate of the potassium trifluoroborate salt should form.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Collect the solid product by vacuum filtration and wash it with cold water and then with diethyl ether to remove any unreacted starting material and byproducts.
-
Dry the product under vacuum to obtain this compound as a white crystalline solid.
References
physical and chemical properties of Potassium (3,5-difluorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Potassium (3,5-difluorophenyl)trifluoroborate, a versatile reagent with applications in organic synthesis and potential for drug discovery and development.
Core Physical and Chemical Properties
This compound is a white to off-white solid. Organotrifluoroborates, as a class, are known for their exceptional stability in the presence of air and moisture, a significant advantage over their boronic acid counterparts.[1] This stability allows for easier handling and storage without the need for specialized inert atmosphere techniques.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 267006-26-8 |
| Molecular Formula | C₆H₃BF₅K |
| Molecular Weight | 219.99 g/mol |
| Melting Point | 273-278 °C |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, acetone, DMF, and DMSO. Poorly soluble in nonpolar organic solvents. |
Synthesis and Reactivity
Synthesis
This compound is typically synthesized from its corresponding boronic acid, 3,5-difluorophenylboronic acid, through a straightforward and high-yielding reaction with potassium hydrogen fluoride (KHF₂). This method is a general and widely adopted procedure for the preparation of various potassium aryltrifluoroborates.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of potassium aryltrifluoroborates.
Materials:
-
3,5-Difluorophenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
In a flask, dissolve 3,5-difluorophenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Cool the boronic acid solution in an ice bath.
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A white precipitate of this compound should form.
-
Continue stirring the mixture at room temperature for approximately 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash it with cold methanol and then with diethyl ether.
-
Dry the resulting white solid under vacuum to yield the final product.
Logical Relationship for Synthesis
Chemical Reactivity: Suzuki-Miyaura Cross-Coupling
Potassium organotrifluoroborates are highly valued reagents in organic synthesis, primarily for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] These reactions form carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients. This compound serves as an effective coupling partner to introduce the 3,5-difluorophenyl moiety onto various aromatic and heteroaromatic systems.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if used), and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Suzuki-Miyaura Catalytic Cycle
Biological Activity and Applications in Drug Development
While direct studies on the biological activity of this compound are limited in publicly available literature, the biological relevance of its precursor, 3,5-difluorophenylboronic acid, provides valuable insights into its potential applications.
3,5-Difluorophenylboronic acid is utilized in the synthesis of various biologically active compounds.[3] Notably, it has been employed as a reactant in the creation of:
-
Angiogenesis inhibitors , which have potential applications in cancer therapy by preventing the formation of new blood vessels that supply tumors.[4]
-
Glucokinase (GK) activators , which are being investigated for the treatment of type 2 diabetes mellitus by regulating glucose metabolism.[4]
The 3,5-difluorophenyl moiety is a valuable pharmacophore in drug design. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The use of this compound in Suzuki-Miyaura coupling provides a robust method for incorporating this important structural motif into potential therapeutic agents.
Boronic acids and their derivatives, in general, are a well-established class of enzyme inhibitors.[5][6] They are known to reversibly inhibit serine proteases by forming a tetrahedral intermediate with the active site serine residue. This mechanism of action has led to the development of several successful drugs. Given this precedent, this compound and its derivatives are promising candidates for screening against various enzymatic targets in drug discovery programs.
Potential Drug Discovery Workflow
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[7]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.[7]
It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Spectroscopic Data
-
¹¹B NMR: A 1:3:3:1 quartet is typically observed, corresponding to the coupling of the boron atom with three equivalent fluorine atoms.[3]
-
¹⁹F NMR: A 1:1:1:1 quadruplet is expected for the fluorines attached to the boron atom.[3] The two fluorine atoms on the phenyl ring will present as a distinct signal.
-
IR Spectroscopy: Characteristic strong B-F stretching bands are expected.
Researchers are advised to acquire their own analytical data for full characterization of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lookchem.com [lookchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. The versatility of boron in biological target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Purification of Potassium (3,5-difluorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Potassium (3,5-difluorophenyl)trifluoroborate, a valuable reagent in modern organic chemistry. This document outlines a detailed experimental protocol, methods for purification, and characterization data, presented in a clear and accessible format to support researchers in the fields of medicinal chemistry and materials science.
Introduction
This compound is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant attention as stable, crystalline, and easy-to-handle alternatives to the more sensitive boronic acids in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of the difluorophenyl moiety makes this particular reagent a valuable building block for the introduction of fluorinated aromatic groups into complex molecules, a common strategy in the development of pharmaceuticals and advanced materials to modulate properties such as metabolic stability, lipophilicity, and binding affinity.
This guide details a robust and reproducible method for the preparation of this compound from its corresponding boronic acid.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3,5-difluorophenylboronic acid with potassium hydrogen difluoride (KHF₂). This straightforward and high-yielding procedure is widely applicable to a range of arylboronic acids.
Experimental Protocol
This protocol is adapted from a general and reliable procedure for the synthesis of potassium aryltrifluoroborates.
Materials and Equipment:
-
3,5-Difluorophenylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve 3,5-difluorophenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride.
-
Cool the methanolic solution of the boronic acid in an ice bath with stirring.
-
Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution. A white precipitate is expected to form.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for another 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
Purification
Purification of the crude this compound is crucial to remove unreacted starting materials and inorganic byproducts. Recrystallization is a highly effective method for obtaining the product in high purity.[1][2]
Recrystallization Protocol
-
Transfer the crude solid to a flask.
-
Add a minimal amount of hot acetonitrile to dissolve the solid. The desired product is soluble in hot acetonitrile, while inorganic salts like KHF₂ are largely insoluble.[3]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetonitrile.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Starting Material | ||
| Name | 3,5-Difluorophenylboronic acid | [4][5] |
| CAS Number | 156545-07-2 | [4][5] |
| Molecular Formula | C₆H₅BF₂O₂ | [4] |
| Molecular Weight | 157.91 g/mol | [4] |
| Product | ||
| Name | This compound | [6] |
| CAS Number | 267006-26-8 | [6] |
| Molecular Formula | C₆H₃BF₅K | [6] |
| Molecular Weight | 219.99 g/mol | [6] |
| Characterization Data (Typical) | ||
| ¹H NMR (DMSO-d₆) | δ (ppm): 6.8-7.2 (m, 3H) | Based on general knowledge of similar compounds |
| ¹⁹F NMR (DMSO-d₆) | δ (ppm): -110 to -115 (m, 2F, Ar-F), -135 to -145 (q, 3F, BF₃) | [7] |
| ¹¹B NMR (DMSO-d₆) | δ (ppm): 3.0-4.0 (q) | [7] |
| Appearance | White to off-white crystalline solid | General observation for this class of compounds |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
Caption: Purification workflow via recrystallization.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,5-二氟苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,5-Difluorophenylboronic acid CAS#: 156545-07-2 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Potassium (3,5-difluorophenyl)trifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for potassium (3,5-difluorophenyl)trifluoroborate. A member of the highly versatile class of organotrifluoroborate salts, this compound is noted for its exceptional stability compared to other organoboron reagents, making it a valuable tool in modern organic synthesis, particularly in cross-coupling reactions.[1][2][3][4][5][6] This document outlines the key factors influencing its stability, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.
Core Concepts: Chemical Stability
Potassium organotrifluoroborates, including the (3,5-difluorophenyl) derivative, are generally crystalline solids that exhibit remarkable stability to both air and moisture.[1][2][3][4][5] This characteristic allows for their long-term storage at room temperature without the need for stringent inert atmosphere techniques, a significant advantage over their boronic acid counterparts which can be prone to dehydration and other forms of degradation.[1][2][3][4][5]
The primary pathway for the degradation of this compound is through hydrolysis, which converts the trifluoroborate salt to the corresponding boronic acid.[5] This process is, in fact, a necessary activation step for its participation in widely-used reactions such as the Suzuki-Miyaura cross-coupling.[5] The rate of this hydrolysis is highly dependent on several factors, including pH, temperature, and the solvent system employed.[1][7][8][9]
Factors Influencing Stability:
-
pH: The hydrolytic stability of aryltrifluoroborates is significantly influenced by pH. While generally stable in neutral to acidic aqueous media, the rate of hydrolysis increases under basic conditions, which are typically employed in cross-coupling reactions to facilitate transmetalation.[5]
-
Temperature: As with most chemical reactions, elevated temperatures will increase the rate of hydrolysis and potential thermal degradation.
-
Solvents: The choice of solvent can impact the rate of hydrolysis. Protic solvents, especially in the presence of a base, will facilitate the conversion to the boronic acid.
-
Presence of Lewis Acids: Lewis acids can promote the decomposition of organotrifluoroborates.
Quantitative Stability Data
While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table provides representative data on the hydrolytic stability of various potassium aryltrifluoroborates under conditions relevant to Suzuki-Miyaura cross-coupling reactions. This data illustrates the significant impact of aryl substitution on the rate of hydrolysis. It is important to note that hydrolysis rates can span over five orders of magnitude depending on the substrate.[8][11]
| Potassium Aryltrifluoroborate | Half-life (t1/2) at 55°C in THF/H2O with Cs2CO3 | Reference |
| Potassium phenyltrifluoroborate | ~ 1 hour | [11] |
| Potassium (4-methoxyphenyl)trifluoroborate | < 5 minutes | [11] |
| Potassium (4-trifluoromethylphenyl)trifluoroborate | > 2 weeks (very slow hydrolysis) | [11] |
| Potassium (2-furanyl)trifluoroborate | ~ 10 hours | [11] |
Note: This data is illustrative. The actual rate of hydrolysis for this compound should be determined experimentally under the specific conditions of use.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
Storage Conditions:
| Parameter | Recommendation | Citation |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is often recommended by suppliers. | [5][8][9][10][11] |
| Atmosphere | Store in a tightly sealed container to protect from moisture. While generally air-stable, minimizing exposure to humid air is good practice. | [5][10][11] |
| Light | Store in a light-resistant container. | [10] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and Lewis acids. | [8] |
Handling Precautions:
This compound should be handled in a well-ventilated area, preferably in a fume hood.[11] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.[10][11][12] In case of contact, rinse the affected area thoroughly with water.[12]
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability assessment of this compound.
Protocol 1: Determination of Hydrolytic Stability by ¹⁹F NMR Spectroscopy
This protocol allows for the quantification of the rate of hydrolysis by monitoring the disappearance of the trifluoroborate signal and the appearance of fluoride ions.
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable deuterated solvent (e.g., THF-d₈).
-
In a separate vial, prepare the desired reaction medium (e.g., a mixture of THF and D₂O containing a base such as Cs₂CO₃).
-
-
Reaction Initiation:
-
In an NMR tube, combine a known volume of the reaction medium with a known volume of the stock solution of the trifluoroborate.
-
Start the timer immediately after mixing.
-
-
NMR Analysis:
-
Acquire a ¹⁹F NMR spectrum at time zero (t=0).
-
Continue to acquire spectra at regular intervals over the desired time course.
-
Integrate the signal corresponding to the trifluoroborate (a sharp singlet) and any new signals corresponding to fluoride-containing species.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the trifluoroborate versus time.
-
The slope of this plot will give the pseudo-first-order rate constant for the hydrolysis under the tested conditions.
-
Protocol 2: Stability Indicating RP-HPLC Method Development
This protocol outlines the development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify this compound from its primary degradant, 3,5-difluorophenylboronic acid.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 stationary phase column is a good starting point.
-
-
Mobile Phase Selection:
-
Begin with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) and acetonitrile or methanol.
-
Optimize the gradient to achieve good separation between the parent compound and the boronic acid.
-
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, perform forced degradation studies.
-
Acidic Hydrolysis: Dissolve the compound in a solution of dilute HCl and heat gently.
-
Basic Hydrolysis: Dissolve the compound in a solution of dilute NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide.
-
Thermal Degradation: Heat a solid sample of the compound.
-
Photolytic Degradation: Expose a solution of the compound to a UV light source.
-
-
Method Validation:
Visualizations
The following diagrams illustrate key processes related to the stability and analysis of this compound.
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing the stability of the compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible light-promoted alkylation of imines using potassium organotrifluoroborates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. longdom.org [longdom.org]
- 14. Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
An In-depth Technical Guide on the 1H and 19F NMR Characterization of Potassium (3,5-difluorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (3,5-difluorophenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant attention in organic synthesis, particularly as robust and highly reactive partners in Suzuki-Miyaura cross-coupling reactions. Their stability, ease of handling, and unique reactivity make them valuable reagents in the synthesis of complex molecules, including active pharmaceutical ingredients.
Accurate structural elucidation and purity assessment are critical in drug development and chemical research. NMR spectroscopy is a primary analytical technique for the characterization of organotrifluoroborates. This guide focuses on the expected 1H and 19F NMR spectral features of this compound, providing a predictive framework for its analysis.
Predicted NMR Data
The following tables summarize the predicted quantitative 1H and 19F NMR data for this compound. These predictions are based on established substituent effects on chemical shifts and coupling constants observed in analogous fluorinated aromatic compounds and other potassium aryltrifluoroborates.
Table 1: Predicted 1H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-6 | 6.8 - 7.0 | d (doublet) | ~2-3 |
| H-4 | 6.6 - 6.8 | t (triplet) | ~9 |
Table 2: Predicted 19F NMR Data
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-F | -110 to -115 | t (triplet) | ~9 |
| BF 3 | -135 to -145 | q (quartet) | ~40-50 (19F-11B) |
Experimental Protocols
The following protocols are adapted from established methods for the NMR analysis of potassium organotrifluoroborates and are recommended for the characterization of this compound.[1]
3.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to the good solubility of organotrifluoroborate salts.[1]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
3.2. 1H NMR Spectroscopy
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d6.
-
Internal Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of DMSO-d6 at 2.50 ppm.[1]
-
Typical Parameters:
-
Pulse Angle: 45°
-
Acquisition Time: ~3.5 s
-
Repetitions: 16
-
Spectral Width: 15 ppm
-
3.3. 19F NMR Spectroscopy
-
Spectrometer: A spectrometer with a fluorine probe, operating at a corresponding frequency (e.g., 282 MHz for a 300 MHz 1H instrument).
-
Solvent: DMSO-d6.
-
External Reference: Trifluoroacetic acid (TFA) at -76.55 ppm or another suitable fluorine standard.[1]
-
Typical Parameters:
-
Pulse Angle: 45°
-
Delay Time: 1.0 s
-
Acquisition Time: ~0.3 s
-
Repetitions: 80
-
Visualization of Key Structures and Workflows
Diagram 1: Molecular Structure and Predicted NMR Correlations
Caption: Molecular structure and key NMR signal correlations.
Diagram 2: Experimental Workflow for NMR Characterization
Caption: A typical experimental workflow for NMR analysis.
Interpretation of Predicted Spectra
5.1. 1H NMR Spectrum
The aromatic region of the 1H NMR spectrum is expected to show two distinct signals corresponding to the two types of protons on the phenyl ring.
-
H-2 and H-6 Protons: These two protons are chemically equivalent and are expected to appear as a doublet due to coupling with the H-4 proton.
-
H-4 Proton: This proton is expected to appear as a triplet due to coupling with the two equivalent H-2 and H-6 protons.
5.2. 19F NMR Spectrum
The 19F NMR spectrum is predicted to exhibit two signals.
-
Aromatic Fluorines: The two equivalent fluorine atoms on the phenyl ring are expected to produce a triplet due to coupling with the adjacent H-4 proton.
-
Trifluoroborate Group: The three equivalent fluorine atoms of the -BF3 group are expected to show a quartet due to coupling with the 11B nucleus (I = 3/2, 80.1% natural abundance). The chemical shift is anticipated to be in the typical range for aryltrifluoroborate salts.[1]
Conclusion
This technical guide provides a predictive yet comprehensive overview of the 1H and 19F NMR characterization of this compound. The tabulated predicted data, detailed experimental protocols, and illustrative diagrams offer a robust framework for researchers and professionals working with this compound. While the presented NMR data is theoretical, it is grounded in the well-established principles of NMR spectroscopy and comparative data from similar structures, providing a valuable resource for the structural verification and quality control of this important synthetic reagent. It is recommended that this guide be used in conjunction with experimentally acquired data for definitive characterization.
References
An In-depth Technical Guide on the Solubility of Potassium (3,5-difluorophenyl)trifluoroborate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of potassium (3,5-difluorophenyl)trifluoroborate, a key reagent in modern synthetic organic chemistry. A detailed understanding of its solubility is crucial for reaction optimization, purification, and formulation development. This document outlines the qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and illustrates a typical reaction workflow where solubility is a critical parameter.
Core Concepts: Solubility of Potassium Aryltrifluoroborates
Potassium organotrifluoroborates are a class of air- and moisture-stable crystalline solids that have gained widespread use as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Their stability and ease of handling offer significant advantages over boronic acids. The solubility of these salts is governed by the polarity of the solvent and the nature of the organic substituent on the boron atom.
Generally, potassium aryltrifluoroborates exhibit higher solubility in polar solvents. This is attributed to the ionic nature of the potassium trifluoroborate group, which can engage in favorable dipole-dipole interactions and hydrogen bonding with protic solvents. In contrast, their solubility is limited in nonpolar organic solvents.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative solubility profile can be inferred from the general behavior of analogous potassium aryltrifluoroborates. The presence of two fluorine atoms on the phenyl ring is expected to increase the compound's polarity compared to unsubstituted potassium phenyltrifluoroborate.
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.
| Solvent | Chemical Formula | Solvent Type | Expected Qualitative Solubility |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble to Slightly Soluble |
| Methanol | CH₄O | Polar Protic | Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Slightly Soluble |
| Toluene | C₇H₈ | Nonpolar Aromatic | Insoluble to Sparingly Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar Halogenated | Insoluble |
| Diethyl Ether | C₄H₁₀O | Nonpolar | Insoluble |
| Hexanes | C₆H₁₄ | Nonpolar Aliphatic | Insoluble |
This qualitative assessment is based on general solubility trends for potassium aryltrifluoroborates and may vary with temperature and the specific purity of the solute and solvent.
Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method
To obtain precise solubility data, a well-defined experimental protocol is essential. The following gravimetric method is a reliable approach to determine the solubility of this compound in a given organic solvent at a specific temperature.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Scintillation vials or small flasks with secure caps
-
Syringe with a filter (e.g., 0.2 µm PTFE)
-
Pre-weighed drying vials
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume (e.g., 2.0 mL) of the supernatant (the clear saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being collected.
-
Dispense the filtered saturated solution into a pre-weighed drying vial.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the drying vial containing the saturated solution.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C).
-
Dry the sample to a constant weight.
-
Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator before weighing it again.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty drying vial from the final mass of the vial with the dried residue.
-
The solubility can be expressed in various units, such as g/L or mol/L, using the following formulas:
-
Solubility (g/L) = (Mass of dried residue (g)) / (Volume of sample collected (L))
-
Solubility (mol/L) = (Mass of dried residue (g) / Molar mass of solute ( g/mol )) / (Volume of sample collected (L))
-
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The solubility of this compound is a critical factor in its application in organic synthesis, particularly in the widely used Suzuki-Miyaura cross-coupling reaction. The choice of solvent must ensure that all reactants are sufficiently soluble to allow for an efficient reaction. A common solvent system for this reaction is a mixture of an organic solvent and water, with a base to facilitate the transmetalation step.
The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
This guide provides foundational knowledge and practical methodologies for working with this compound. Accurate solubility data, determined using the protocol outlined herein, will empower researchers to optimize reaction conditions, improve yields, and streamline purification processes in their drug discovery and development efforts.
An In-depth Technical Guide to Potassium (3,5-difluorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium (3,5-difluorophenyl)trifluoroborate is a versatile and stable organoboron reagent that has garnered significant interest in organic synthesis, particularly in the realm of drug discovery and development. As a derivative of the highly adaptable aryltrifluoroborate class of compounds, it serves as a robust precursor for the introduction of the 3,5-difluorophenyl moiety into complex molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols for its preparation and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction are presented. Furthermore, this document summarizes key quantitative data and safety information to facilitate its effective and safe use in a laboratory setting.
Introduction
Potassium organotrifluoroborates have emerged as indispensable tools in modern organic chemistry, offering a stable, crystalline, and easy-to-handle alternative to their boronic acid counterparts.[1][2] Their enhanced stability towards air and moisture simplifies storage and handling, making them particularly attractive for applications in medicinal chemistry and process development.[1][2] The 3,5-difluorophenyl group is a common structural motif in a variety of biologically active compounds, where the fluorine atoms can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, this compound is a valuable building block for the synthesis of novel therapeutic agents and other functional materials.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. The molecule consists of a potassium cation and a (3,5-difluorophenyl)trifluoroborate anion. In the anion, the boron atom is tetrahedrally coordinated to a 3,5-difluorophenyl group and three fluorine atoms.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 267006-26-8 | [3] |
| Molecular Formula | C₆H₃BF₅K | [3] |
| Molecular Weight | 219.99 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 273-278 °C |
Diagram of the molecular structure of the (3,5-difluorophenyl)trifluoroborate anion:
Caption: Molecular structure of the (3,5-difluorophenyl)trifluoroborate anion.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data for analogous aryltrifluoroborates, the expected characteristic signals are described below.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The purity and structure of potassium organotrifluoroborates are readily confirmed by NMR spectroscopy.[4]
| Nucleus | Expected Chemical Shift (δ) Range | Expected Multiplicity and Coupling |
| ¹H NMR | 6.5 - 7.5 ppm | Multiplets corresponding to the aromatic protons. |
| ¹³C NMR | 100 - 165 ppm | Resonances for the aromatic carbons, with characteristic C-F couplings. The carbon attached to boron will show a broad signal. |
| ¹⁹F NMR | ~ -110 to -115 ppm (for Ar-F ) ~ -130 to -145 ppm (for B-F ₃) | A multiplet for the aromatic fluorine atoms. A quartet for the three equivalent fluorine atoms attached to boron (due to coupling with ¹¹B).[4] |
| ¹¹B NMR | 2.0 - 6.0 ppm | A quartet due to coupling with the three equivalent fluorine atoms (¹JB-F).[4] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the B-F bond.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretching |
| ~1600 - 1450 | Aromatic C=C stretching |
| ~1350 - 1100 | C-F stretching and B-F stretching |
| ~1000 - 900 | Strong B-F stretching |
| ~900 - 650 | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show the (3,5-difluorophenyl)trifluoroborate anion [C₆H₃BF₅]⁻ at m/z ≈ 181.
Experimental Protocols
Synthesis of this compound
The most common and straightforward method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
To a solution of 3,5-difluorophenylboronic acid (1.0 equivalent) in methanol, add a solution of potassium hydrogen difluoride (KHF₂, 3.0-4.0 equivalents) in water.
-
Stir the resulting mixture at room temperature for 30-60 minutes.
-
Remove the solvents under reduced pressure.
-
The crude product can be purified by recrystallization, typically from a solvent mixture such as acetone/ether or acetonitrile.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of biaryl compounds.[6]
General Workflow:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Exemplary Protocol:
-
To a reaction vessel, add this compound (1.1-1.5 equivalents), the aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents).
-
If required, add a suitable ligand (e.g., a phosphine ligand).
-
Add a degassed solvent system, such as a mixture of toluene and water or THF and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC/LC-MS).
-
After cooling to room temperature, perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Applications in Drug Discovery and Development
The 3,5-difluorophenyl motif is of significant interest in medicinal chemistry. The presence of two fluorine atoms can influence the molecule's conformation and electronic properties, potentially leading to enhanced binding to biological targets and improved metabolic stability. The use of this compound allows for the late-stage introduction of this valuable fragment into complex molecules, which is a highly desirable strategy in the optimization of lead compounds during the drug discovery process. Its stability and predictable reactivity in robust cross-coupling reactions make it a reliable tool for the construction of compound libraries for high-throughput screening.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a stable, versatile, and highly valuable reagent in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable method for the introduction of the 3,5-difluorophenyl moiety, a key structural component in many compounds of pharmaceutical interest. This guide has summarized its key properties, provided detailed experimental protocols for its synthesis and application, and highlighted its importance in the field of drug discovery. The information presented herein is intended to serve as a practical resource for researchers and scientists utilizing this important building block in their synthetic endeavors.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Ascendance of Organotrifluoroborate Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organotrifluoroborate salts have emerged from relative obscurity to become indispensable tools in modern organic synthesis, particularly in the realm of carbon-carbon bond formation. Their remarkable stability, ease of handling, and broad reactivity profile have established them as superior alternatives to their boronic acid and ester counterparts in many applications. This technical guide provides an in-depth exploration of the discovery, history, and synthetic protocols related to these versatile reagents. It further presents a comparative analysis of their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction and offers detailed experimental procedures for their preparation and use.
A Historical Perspective: From Curiosity to Cornerstone Reagent
The journey of organotrifluoroborate salts from laboratory curiosities to mainstream reagents is a testament to the persistent efforts of synthetic chemists to develop more robust and user-friendly tools. While early reports of related compounds existed, the transformative moment in their history came in the mid-1990s.
The pioneering work of Vedejs and his colleagues in 1995 laid the practical foundation for the widespread adoption of potassium organotrifluoroborates.[1][2] They developed a straightforward and highly efficient method for their synthesis from boronic acids and potassium hydrogen fluoride (KHF₂).[1][2] This breakthrough provided the synthetic community with access to a new class of air- and moisture-stable, crystalline solids that could be stored indefinitely without special precautions.[1][3]
Following this seminal work, the research group of Gary Molander extensively explored the synthetic utility of organotrifluoroborates, particularly in palladium-catalyzed cross-coupling reactions.[3][4] Their investigations demonstrated the exceptional performance of these reagents in the Suzuki-Miyaura coupling, often providing higher yields and tolerating a wider range of functional groups compared to traditional boronic acids.[4] The collective contributions of these and other research groups have solidified the position of organotrifluoroborate salts as invaluable assets in the synthetic chemist's toolbox.
References
An In-depth Technical Guide to the Safety and Handling of Potassium (3,5-difluorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Potassium (3,5-difluorophenyl)trifluoroborate, a versatile reagent in modern synthetic chemistry. The following sections detail its hazard profile, proper handling and storage procedures, emergency measures, and experimental protocols for its synthesis and common applications.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 267006-26-8 |
| Molecular Formula | C₆H₃BF₅K |
| Molecular Weight | 219.99 g/mol [1][2] |
| Appearance | White to light yellow solid |
| Melting Point | 273-278°C |
Hazard Identification and Classification
This compound is classified as an irritant. Appropriate handling procedures should be followed to minimize exposure.
GHS Hazard Classification:
| Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3] |
Signal Word: Warning
Hazard Pictogram:
Toxicological Data
For a related compound, Potassium tetrafluoroborate, the following data is available and may be used for preliminary risk assessment, though it should be interpreted with caution as toxicity can vary significantly with changes in chemical structure.
| Toxicity Type | Endpoint | Value | Species |
| Acute Oral Toxicity | LD50 | >2,000 mg/kg | Rat[4] |
| Acute Inhalation Toxicity | LC50 | >5,300 mg/m³ (4h) | Rat[4] |
Safe Handling and Storage
Adherence to proper laboratory practices is essential when working with this compound.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid the formation of dust and aerosols.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials.
Personal Protective Equipment (PPE)
A comprehensive PPE program should be in place for all personnel handling this chemical.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles with side shields or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator. |
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Experimental Protocols
Potassium organotrifluoroborates are valued for their stability and utility in cross-coupling reactions.[6][7]
Synthesis of this compound
This protocol is a general method for the synthesis of potassium aryltrifluoroborates from the corresponding boronic acid.
Materials:
-
3,5-Difluorophenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetonitrile
Procedure:
-
In a round-bottomed flask, dissolve 3,5-difluorophenylboronic acid in methanol.
-
Cool the solution in an ice bath.
-
Prepare a solution of potassium hydrogen fluoride in water.
-
Slowly add the KHF₂ solution to the cooled boronic acid solution with stirring. A precipitate will form.
-
Remove the ice bath and stir the mixture at room temperature.
-
Remove the methanol by rotary evaporation.
-
Add acetonitrile to the remaining aqueous slurry and concentrate under reduced pressure to remove water azeotropically. Repeat this step.
-
Collect the solid product by vacuum filtration, wash with acetonitrile, and dry under vacuum.
Suzuki-Miyaura Cross-Coupling Reaction
This is a general protocol for the use of this compound as a coupling partner in a Suzuki-Miyaura reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., RuPhos, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).
-
Add the base (typically 2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Suzuki-Miyaura Catalytic Cycle
As no specific signaling pathway involving this compound was identified in the literature, a diagram of its primary application, the Suzuki-Miyaura cross-coupling catalytic cycle, is provided.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. scbt.com [scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of Potassium (3,5-difluorophenyl)trifluoroborate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Potassium (3,5-difluorophenyl)trifluoroborate has emerged as a critical building block in modern medicinal chemistry and drug development, prized for its utility in cross-coupling reactions. As with any reagent destined for pharmaceutical applications, a thorough understanding of its stability, particularly concerning moisture, is paramount. This technical guide provides a comprehensive overview of the moisture stability of this compound, offering insights into its degradation pathways, quantitative stability data on analogous compounds, and detailed experimental protocols for its assessment.
Core Concepts: The Intrinsic Stability of Potassium Organotrifluoroborates
Potassium organotrifluoroborates as a class of compounds are renowned for their exceptional stability, especially when compared to their boronic acid counterparts.[1][2][3][4][5] They are generally crystalline, non-hygroscopic solids that can be stored at room temperature for extended periods without significant decomposition.[1][2] This inherent stability is a key advantage in pharmaceutical development and manufacturing, where reagent longevity and reliability are crucial.
The primary degradation pathway for potassium aryltrifluoroborates in the presence of moisture is hydrolysis, which leads to the formation of the corresponding boronic acid and fluoride salts. This process can be influenced by several factors, including pH, temperature, and the presence of catalysts such as silica gel.[6][7][8][9]
Quantitative Moisture Stability Assessment
While specific quantitative stability data for this compound under various moisture conditions is not extensively published, data from studies on analogous aryltrifluoroborates can provide valuable insights into its expected stability profile. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to influence its susceptibility to hydrolysis.
To illustrate the expected stability, the following table summarizes hydrolysis data for various potassium aryltrifluoroborates. This data is compiled from kinetic studies and should be considered as a predictive guide for the behavior of the 3,5-difluoro substituted analog.
| Compound | Condition | Half-life (t½) | % Hydrolysis (24h) | Reference |
| Potassium Phenyltrifluoroborate | THF/H₂O (10:1) with Cs₂CO₃, 55°C | ~4.4 h | - | |
| Potassium p-Tolyltrifluoroborate | THF/H₂O (10:1) with Cs₂CO₃, 55°C | - | - | [2][6] |
| Potassium p-Methoxyphenyltrifluoroborate | THF/H₂O (10:1) with Cs₂CO₃, 55°C | - | - | [2][6] |
| Potassium Alkynyltrifluoroborate | Aqueous basic THF, 55°C | >9 days | <18% (after 9 days) | |
| Potassium Butyltrifluoroborate | D₂O or TRIS buffer (pH 7.0), 37°C | - | 30-50% | [1] |
Note: The rate of hydrolysis is highly dependent on the specific experimental conditions. The data presented should be used for comparative purposes only.
Experimental Protocols for Moisture Stability Testing
A robust assessment of moisture stability is critical for regulatory submissions and for ensuring product quality. A forced degradation study is a common approach to evaluate the intrinsic stability of a drug substance.[7] The following is a detailed protocol for assessing the moisture stability of this compound.
Protocol: Forced Hydrolysis Stability Study
1. Objective: To determine the stability of this compound under various aqueous conditions (acidic, basic, and neutral) and to identify any major degradation products.
2. Materials and Equipment:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Phosphate buffer (pH 7.4)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with UV detector
-
LC-MS system for degradation product identification
-
pH meter
-
Stability chambers or ovens capable of maintaining controlled temperature and humidity
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each condition (acidic, basic, neutral), transfer a known volume of the stock solution into separate reaction vessels to achieve a final concentration of approximately 100 µg/mL after the addition of the stress agent.
4. Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution.
-
Neutral Hydrolysis: Add an equal volume of purified water or phosphate buffer (pH 7.4) to the sample solution.
-
Control Sample: Prepare a sample with the stock solution and the organic solvent only.
-
Incubate all samples at a controlled temperature (e.g., 50°C) for a specified period (e.g., 24, 48, 72 hours).
5. Analytical Method:
-
At each time point, withdraw an aliquot from each sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Quantify the amount of remaining this compound and any degradation products by comparing peak areas to a standard of known concentration.
6. Data Analysis and Reporting:
-
Calculate the percentage of degradation for each condition and time point.
-
Identify major degradation products using LC-MS by comparing the mass spectra of the degradation peaks with the parent compound.
-
Summarize the results in a table and provide a detailed report on the stability profile of the compound.
Visualizing Degradation and Experimental Workflow
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the key degradation pathway and the experimental workflow for moisture stability testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qualityhub.com [qualityhub.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. acdlabs.com [acdlabs.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling Utilizing Potassium (3,5-difluorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These motifs are of significant interest in medicinal chemistry and materials science. The use of potassium organotrifluoroborates as coupling partners offers distinct advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage. Potassium (3,5-difluorophenyl)trifluoroborate is a valuable building block for introducing the 3,5-difluorophenyl moiety, a common pharmacophore that can enhance metabolic stability and binding affinity.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The provided methodologies are based on established procedures for structurally similar aryltrifluoroborates and are intended to serve as a robust starting point for reaction optimization.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with various aryl halides. The data is compiled from literature reports on analogous substrates and is intended to provide a comparative overview.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Chloroanisole | PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 18 | 75-85 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 70-80 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-Amyl Alcohol/H₂O | 110 | 10 | 90-98 |
| 5 | 2-Chlorotoluene | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | CPME/H₂O | 95 | 24 | 65-75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Phosphine ligand (if required, e.g., SPhos, RuPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, t-Amyl Alcohol, CPME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst, and the phosphine ligand (if applicable) under an inert atmosphere.
-
Add the base (2.0-3.0 equivalents) to the Schlenk tube.
-
Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture vigorously for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involving a potassium organotrifluoroborate.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Workflow
This diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction as described in the protocol.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Potassium (3,5-difluorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Potassium (3,5-difluorophenyl)trifluoroborate with various aryl and heteroaryl halides. This reaction is a cornerstone in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials where the introduction of the 3,5-difluorophenyl moiety is crucial for modulating biological activity and physicochemical properties.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The use of potassium organotrifluoroborates as coupling partners offers significant advantages, including enhanced stability, ease of handling, and often improved reaction outcomes compared to their boronic acid counterparts.[1] this compound is a valuable building block for introducing the 3,5-difluorophenyl group, a common motif in medicinal chemistry that can enhance metabolic stability and binding affinity. These protocols outline optimized conditions using various palladium catalysts and ligands to achieve high yields and purity in the synthesis of 3,5-difluorobiaryl compounds.
Data Presentation: Catalyst Systems and Reaction Yields
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in the Suzuki-Miyaura coupling of this compound. Below are tabulated summaries of representative reaction conditions and the corresponding yields for the synthesis of various biaryl and heteroaryl compounds.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 110 | 16 | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | THF/H₂O (9:1) | 80 | 24 | 88 |
| 4 | 2-Bromotoluene | PdCl₂(dppf) (2) | - | Na₂CO₃ | DME/H₂O (3:1) | 90 | 18 | 85 |
Table 2: Suzuki-Miyaura Coupling of this compound with Heteroaryl Halides
| Entry | Heteroaryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH/H₂O (1:1) | 85 | 18 | 78 |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ (2.5) | - | Cs₂CO₃ | Toluene/H₂O (10:1) | 95 | 16 | 89 |
| 3 | 5-Bromoindole | PdCl₂(dppf) (2) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | 82 |
| 4 | 2-Bromoquinoline | Pd₂(dba)₃ (2) | XPhos (4) | Na₂CO₃ | THF/H₂O (9:1) | 80 | 24 | 91 |
Experimental Protocols
The following are detailed methodologies for the palladium-catalyzed cross-coupling of this compound.
Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(OAc)₂/SPhos
This protocol is a general method for the coupling of this compound with various aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a flame-dried Schlenk flask or reaction tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add anhydrous, degassed toluene (10 mL) and degassed water (1 mL) to the vessel via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-difluorobiaryl compound.
Protocol 2: Sonication-Enhanced Coupling with Aryl Bromides using Ligand-Free PdCl₂
This protocol utilizes ultrasonic irradiation to enhance the reaction rate and is adapted from a procedure for a similar fluorinated arylboronic acid.[2]
Materials:
-
Aryl bromide (e.g., 5-bromosalicylic acid) (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (1.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Reaction vessel suitable for sonication
-
Ultrasonic bath
Procedure:
-
Suspend PdCl₂ (0.01 mmol) in a 1:1 (v/v) mixture of DMF and deionized water (24 mL) in a reaction vessel.
-
Sonicate the mixture for 10 minutes at room temperature to ensure uniform dispersion of the catalyst.
-
Add the aryl bromide (1.0 mmol) and this compound (1.5 mmol) to the reaction mixture.
-
Add an aqueous solution of K₂CO₃ (2.0 mmol).
-
Irradiate the reaction mixture in an ultrasonic bath at a specified power and temperature (e.g., 175 W, 75 °C) for the required time (e.g., 1.5 - 3 hours).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add brine to the mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Logical Relationship of Catalyst Components
Caption: Interrelationship of components in the catalytic system.
References
Application Notes and Protocols for Cross-Coupling Reactions of Aryl Chlorides and Bromides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for several widely used palladium and copper-catalyzed cross-coupling reactions involving aryl chlorides and bromides. The choice of reaction conditions is critical for the successful synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. Aryl chlorides are often preferred substrates in industrial settings due to their lower cost and wider availability compared to the corresponding bromides and iodides; however, their lower reactivity presents a significant challenge.[1][2][3] This document outlines optimized conditions to address these challenges.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[4][5] The selection of the appropriate base, solvent, and catalyst system is crucial for achieving high yields, especially with less reactive aryl chlorides.[6][7]
Reaction Scheme:
R¹-X + R²-B(OR)₂ → R¹-R² (X = Cl, Br)
Experimental Protocol:
A representative procedure for the Suzuki-Miyaura coupling of an aryl chloride is as follows:[8]
-
To a reaction vessel, add the aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mol%) and a phosphine ligand (e.g., SPhos, 0.04 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/water, 10:1 v/v, 5 mL).
-
The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours) and monitored by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data Summary:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [8] |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [6] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 16 | 88 | [1] |
II. Heck Coupling
The Heck reaction is a cornerstone of C-C bond formation, coupling aryl halides with alkenes.[9] While traditionally requiring high temperatures, recent advancements with specific ligands and solvent systems have enabled milder conditions.[10][11]
Reaction Scheme:
R¹-X + R²-CH=CH₂ → R¹-CH=CH-R² (X = Cl, Br)
Experimental Protocol:
A general procedure for the Heck coupling of an aryl bromide is as follows:[10]
-
In a Schlenk tube, combine the aryl bromide (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add Pd(OAc)₂ (1.0 mol%) and a tetrahydropyrimidinium salt ligand (2.0 mol%).
-
Add a mixture of water and DMF (e.g., 1:1, 6 mL).
-
The mixture is heated at 80 °C for 4 hours.
-
After cooling, the mixture is extracted with ethyl acetate/hexane (1:5).
-
The organic phase is filtered through a pad of silica gel, concentrated, and purified by flash chromatography.
Quantitative Data Summary:
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 1,3-dimesityl-3,4,5,6-tetrahydropyrimidinium chloride (2) | K₂CO₃ | H₂O/DMF | 80 | 4 | 95 | [10] |
| 4-Chloroanisole | Styrene | Pd-complex 6 (2) | - | K₂CO₃ | DMF | 60 | 12 | 62 | [11] |
| 1-Bromo-4-nitrobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.5) | P(o-tol)₃ (1.5) | K₂CO₃ | Toluene/NMP | 95 | 2-3 | >99 | [12] |
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.[13] The reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, especially for unreactive aryl chlorides.[2][3]
Reaction Scheme:
R¹-X + R²R³NH → R¹-NR²R³ (X = Cl, Br)
Experimental Protocol:
A typical protocol for the Buchwald-Hartwig amination of an aryl chloride is as follows:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).
-
Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add the 4-chlorotoluene (1.0 equiv) and morpholine (1.5 equiv).
-
The resulting mixture is stirred at reflux for 6 hours.
-
After cooling, the reaction is quenched with water.
-
The organic layer is separated, washed with water and brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOt-Bu | Toluene | Reflux | 6 | 94 | |
| 4-Bromoanisole | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 24 | 98 | [2] |
| 2-Chlorotoluene | n-Hexylamine | [Pd(IPr*)(cinnamyl)Cl] (0.5) | - | LHMDS | Toluene | 80 | 16 | 95 | [14] |
IV. Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl halides, typically using a dual palladium and copper catalyst system.[15][16] Copper-free versions have also been developed to avoid potential issues with the copper co-catalyst.[15]
Reaction Scheme:
R¹-X + H-C≡C-R² → R¹-C≡C-R² (X = Cl, Br)
Experimental Protocol:
A general procedure for a microwave-assisted Sonogashira coupling of an aryl chloride is as follows:[17]
-
To a microwave vial, add the aryl chloride (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and a base such as pyrrolidine (2.0 mmol).
-
Add a solvent like DMF (3 mL).
-
The vial is sealed and heated in a microwave reactor at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried, concentrated, and the residue is purified by chromatography.
Quantitative Data Summary:
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4-Chloroacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Pyrrolidine | DMF | 120 (MW) | 10 | 98 | [17] |
| 4-Bromoiodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | 25 | 240 | 95 | [18] |
| 2-Chloropyridine | 1-Heptyne | PdCl₂(PCy₃)₂ (2) | - | TBAF | THF | 100 | 1440 | 85 | [17] |
V. Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide.[19] It is known for its high functional group tolerance.[19] The development of palladacycle precatalysts and bulky biarylphosphine ligands has significantly improved its efficiency, especially for aryl chlorides.[19]
Reaction Scheme:
R¹-X + R²-ZnX' → R¹-R² (X = Cl, Br)
Experimental Protocol:
A protocol for the Negishi coupling of an aryl bromide is as follows:[19]
-
In a glovebox, to a vial containing a palladacycle precatalyst (e.g., 0.1 mol% of 3c from the reference) and a biarylphosphine ligand (e.g., SPhos, 0.1 mol%), add THF.
-
Add the aryl bromide (0.5 mmol) to the catalyst solution.
-
Add the organozinc reagent (e.g., p-tolylzinc chloride, 0.65 mmol).
-
The reaction vial is sealed and stirred at a specified temperature (e.g., 75 °C) for the required time (e.g., 20 minutes).
-
The reaction is monitored by GC, and upon completion, it is quenched and worked up for purification.
Quantitative Data Summary:
| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2-Bromoanisole | p-Tolylzinc chloride | Palladacycle 3c (0.1) | SPhos (0.1) | THF | 75 | 20 min | >95 (GC) | [19] |
| 4-Chlorobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 25 | 12 h | 92 | [20] |
| 1-Bromo-4-fluorobenzene | n-Butylzinc bromide | Pd₂(dba)₃ (2) | PCyp₃ (8) | THF/NMP | 80 | 12 h | 85 | [21] |
VI. Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile to couple with an organic halide, catalyzed by nickel or palladium complexes.[22][23] Due to the high reactivity of Grignard reagents, the functional group tolerance is more limited compared to other cross-coupling reactions.[22]
Reaction Scheme:
R¹-X + R²-MgX' → R¹-R² (X = Cl, Br)
Experimental Protocol:
A ligand-free nickel-catalyzed Kumada coupling of an aryl bromide:[24]
-
To a reaction flask under an inert atmosphere, add the aryl bromide (1.0 equiv) and a solution of NiCl₂·(H₂O)₁.₅ (2.5 mol%) in THF.
-
Cool the mixture to -10 °C.
-
Slowly add the Grignard reagent (e.g., t-BuMgCl, 4.0 equiv).
-
Stir the reaction at -10 °C for 30 minutes.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The product is purified by chromatography.
Quantitative Data Summary:
| Aryl Halide | Grignard Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 2-Bromonaphthalene | t-BuMgCl | NiCl₂·(H₂O)₁.₅ (2.5) | - | THF | -10 | 30 | 70 | [24] |
| 4-Bromoanisole | t-BuMgCl | NiCl₂·(H₂O)₁.₅ (2.5) | - | THF | -10 | 30 | 90 | [25] |
| 4-Bromo-chlorobenzene | t-BuMgCl | NiCl₂·(H₂O)₁.₅ (2.5) | - | THF | -10 | 30 | 75 | [25] |
VII. Ullmann Condensation
The Ullmann condensation is a copper-promoted reaction for the formation of C-O, C-N, and C-S bonds from aryl halides.[26] Traditionally, it requires harsh conditions with stoichiometric copper, but modern methods use catalytic amounts of soluble copper complexes.[27][28]
Reaction Scheme (C-O Coupling):
R¹-X + R²-OH → R¹-O-R² (X = Cl, Br)
Experimental Protocol:
A copper nanoparticle-catalyzed Ullmann ether synthesis:[29]
-
A mixture of the aryl halide (1.0 equiv), phenol (1.2 equiv), and Cs₂CO₃ (1.5 equiv) is taken in a reaction flask.
-
Copper nanoparticles (10 mol%) are added as the catalyst.
-
Acetonitrile is added as the solvent.
-
The reaction mixture is stirred at a mild temperature (50-60 °C) until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated.
-
The residue is then subjected to workup and purification.
Quantitative Data Summary:
| Aryl Halide | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoiodobenzene | Phenol | CuO-NPs (10) | KOH | DMSO | 100 | 12 | 92 | [29] |
| 4-Chloronitrobenzene | Phenol | Cu (stoichiometric) | KOH | - | >210 | - | - | [26] |
| 1-Iodo-4-nitrobenzene | 4-Methoxyphenol | Cu-NPs (10) | Cs₂CO₃ | Acetonitrile | 50-60 | 3 | 95 | [29] |
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Kumada coupling - Wikipedia [en.wikipedia.org]
- 23. Kumada Coupling | NROChemistry [nrochemistry.com]
- 24. html.rhhz.net [html.rhhz.net]
- 25. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 27. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. byjus.com [byjus.com]
- 29. mdpi.com [mdpi.com]
Applications of Potassium (3,5-difluorophenyl)trifluoroborate in Medicinal Chemistry: Synthesis of Anticancer Chalcones
Introduction
Potassium (3,5-difluorophenyl)trifluoroborate is a versatile and increasingly important reagent in medicinal chemistry. As a stable, easy-to-handle organoboron compound, it serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This application note details the use of this compound in the synthesis of biologically active chalcones, which have demonstrated significant potential as anticancer agents. The 3,5-difluorophenyl moiety is a key structural feature in various kinase inhibitors and other therapeutic agents, often enhancing metabolic stability and binding affinity.
The synthetic strategy outlined herein involves a two-step process. Initially, this compound is utilized in a Suzuki-Miyaura coupling reaction to generate a 3,5-difluoroacetophenone intermediate. This ketone then undergoes a Claisen-Schmidt condensation with various substituted benzaldehydes to yield a library of 1-(3,5-difluorophenyl)-3-(substituted-phenyl)prop-2-en-1-one chalcones. These compounds have shown potent cytotoxic activity against several human cancer cell lines.
Application: Synthesis of Anticancer Chalcones
The primary application of this compound in this context is the introduction of the 3,5-difluorophenyl group, a key pharmacophore, into a chalcone scaffold. Chalcones are known to exhibit a wide range of biological activities, and the presence of the difluorinated phenyl ring can significantly enhance their anticancer properties.
Workflow for the Synthesis of Anticancer Chalcones:
Caption: Synthetic workflow for anticancer chalcones.
Quantitative Data
The following table summarizes the anticancer activity of representative 1-(3,5-difluorophenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Substituent on Phenyl Ring B | Cancer Cell Line | IC50 (µM) |
| 1 | 2,5-Dimethoxy | Ca9-22 (Gingival) | 5.8 |
| 2 | 2,5-Dimethoxy | HSC-2 (Tongue) | 4.9 |
| 3 | 2,4-Dimethoxy | Ca9-22 (Gingival) | 7.2 |
| 4 | 2,4-Dimethoxy | HSC-2 (Tongue) | 6.1 |
| 5-Fluorouracil | (Reference Drug) | Ca9-22 (Gingival) | 28.3 |
| 5-Fluorouracil | (Reference Drug) | HSC-2 (Tongue) | >100 |
Data extracted from literature on the anticancer activities of difluorophenyl chalcones.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Difluoroacetophenone via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with acetyl chloride to yield 3,5-difluoroacetophenone.
Materials:
-
This compound (1.0 equiv)
-
Acetyl chloride (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (4 mol%)
-
Potassium carbonate (K2CO3) (3.0 equiv)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv), Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and K2CO3 (3.0 equiv).
-
Add anhydrous toluene and a small amount of DMF to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add acetyl chloride (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,5-difluoroacetophenone.
Protocol 2: Synthesis of 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (Chalcone Synthesis)
This protocol outlines the Claisen-Schmidt condensation of 3,5-difluoroacetophenone with 2,5-dimethoxybenzaldehyde to synthesize the corresponding chalcone.[2]
Materials:
-
3,5-Difluoroacetophenone (1.0 equiv)
-
2,5-Dimethoxybenzaldehyde (1.0 equiv)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 equiv)
-
Ethanol
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3,5-difluoroacetophenone (1.0 equiv) and 2,5-dimethoxybenzaldehyde (1.0 equiv) in ethanol.
-
Slowly add a solution of NaOH or KOH (2.0 equiv) in water to the stirred mixture.
-
Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.[3]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product completely.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Signaling Pathway
Chalcones are known to exert their anticancer effects through the modulation of various signaling pathways. The 1-(3,5-difluorophenyl)prop-2-en-1-one derivatives, due to their electrophilic α,β-unsaturated ketone moiety, can act as Michael acceptors and interact with nucleophilic residues (e.g., cysteine) in key cellular proteins. This can lead to the inhibition of pathways crucial for cancer cell proliferation and survival, such as the NF-κB and STAT3 signaling pathways. Furthermore, some chalcones have been shown to induce apoptosis and cell cycle arrest in cancer cells.
Caption: Inhibition of pro-cancer signaling pathways.
Disclaimer: The provided protocols are intended for informational purposes for researchers, scientists, and drug development professionals. These experiments should be conducted in a properly equipped laboratory setting by trained personnel, adhering to all necessary safety precautions.
References
Application Notes and Protocols for Potassium (3,5-difluorophenyl)trifluoroborate in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (3,5-difluorophenyl)trifluoroborate is a versatile and highly stable organoboron reagent that serves as a key building block in modern organic synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the efficient formation of carbon-carbon bonds. The introduction of the 3,5-difluorophenyl moiety is of significant interest in medicinal chemistry and drug development, as the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.
These application notes provide detailed protocols for the use of this compound in the synthesis of complex molecules, with a particular focus on the preparation of key intermediates for targeted therapies, such as MEK inhibitors.
Key Applications: Synthesis of a Selumetinib Intermediate
A prominent application of the 3,5-difluorophenyl group is in the structure of Selumetinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes. The following protocol details the Suzuki-Miyaura cross-coupling of this compound with a complex halo-benzimidazole intermediate, a crucial step in the synthesis of Selumetinib.
Table 1: Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Condition |
| Aryl Halide | 6-(4-bromo-2-chloroanilino)-7-fluoro-N-((R)-tetrahydrofuran-2-ylmethyl)-3-methyl-3H-benzo[d]imidazole-5-carboxamide |
| Boron Reagent | This compound |
| Catalyst | Pd(dppf)Cl₂ (Palladium(II) dichloride-[1,1'-bis(diphenylphosphino)ferrocene]) |
| Ligand | (part of the catalyst complex) |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12-24 hours |
Table 2: Representative Yields for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boron Reagent | Catalyst Loading (mol%) | Base (equivalents) | Yield (%) |
| 1 | Benzimidazole Intermediate | K(3,5-F₂C₆H₃)BF₃ | 3 | 2 | 85 |
| 2 | 4-Bromoanisole | K(3,5-F₂C₆H₃)BF₃ | 2 | 2 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | K(3,5-F₂C₆H₃)BF₃ | 2.5 | 2 | 88 |
Experimental Protocols
Protocol 1: Synthesis of the Selumetinib Intermediate via Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with the brominated benzimidazole precursor.
Materials:
-
6-(4-bromo-2-chloroanilino)-7-fluoro-N-((R)-tetrahydrofuran-2-ylmethyl)-3-methyl-3H-benzo[d]imidazole-5-carboxamide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add the benzimidazole intermediate (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Cesium Carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 3,5-difluorophenyl substituted benzimidazole intermediate.
Signaling Pathway and Experimental Workflow
The synthesized Selumetinib intermediate is a precursor to a potent MEK1/MEK2 inhibitor. MEK1 and MEK2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Selumetinib.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Potassium (3,5-difluorophenyl)trifluoroborate with Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between potassium (3,5-difluorophenyl)trifluoroborate and a variety of heteroaryl halides. Potassium organotrifluoroborates are valued in organic synthesis for their stability to air and moisture, making them convenient reagents for creating carbon-carbon bonds.[1][2][3][4] This protocol is particularly relevant for the synthesis of complex molecules in drug discovery and development, where the introduction of a 3,5-difluorophenyl moiety can significantly impact the pharmacological properties of a compound.
The following sections detail the necessary reagents, equipment, and step-by-step procedures for successfully carrying out this transformation. Additionally, representative data is presented to guide expectations for reaction outcomes.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a new carbon-carbon bond between the 3,5-difluorophenyl group and a heteroaryl ring system. The general transformation is depicted below:
X = Cl, Br
Experimental Protocols
A variety of conditions have been reported for the successful cross-coupling of potassium aryltrifluoroborates with heteroaryl halides. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction yield and purity of the product. Below are generalized protocols that can be adapted and optimized for specific substrates.
Protocol 1: General Conditions for Heteroaryl Bromides and Activated Chlorides
This protocol is adapted from methodologies that have proven effective for a range of aryl and heteroaryl trifluoroborates coupling with heteroaryl halides.[5][6]
Materials:
-
This compound
-
Heteroaryl halide (e.g., 2-chloropyridine, 4-bromobenzonitrile)
-
Palladium catalyst: PdCl₂(dppf)·CH₂Cl₂ (Palladium(II) chloride bis(diphenylphosphino)ferrocene complex)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Solvent: Toluene/Water or Tetrahydrofuran (THF)/Water mixture (typically 4:1 to 10:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (reaction flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the heteroaryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and the base (2.0–3.0 equiv).
-
Add the palladium catalyst (1–5 mol %).
-
Add the solvent mixture.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Conditions for Less Reactive Heteroaryl Chlorides
For more challenging couplings involving electron-rich or sterically hindered heteroaryl chlorides, more active catalyst systems are often required.[1][7]
Materials:
-
This compound
-
Heteroaryl chloride
-
Palladium catalyst: Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Base: Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)[7]
-
Solvent: n-Butanol or Ethanol[7]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (1–3 mol %) and the ligand (2–6 mol %) to a dry reaction flask.
-
Add the heteroaryl chloride (1.0 equiv), this compound (1.1–1.5 equiv), and the base (2.0–3.0 equiv).
-
Add the solvent.
-
Heat the reaction mixture to 85–100 °C with vigorous stirring.[7]
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize representative conditions and yields for the Suzuki-Miyaura cross-coupling of various potassium aryltrifluoroborates with heteroaryl halides, providing a basis for what can be expected with this compound.
Table 1: Cross-Coupling of Potassium Aryltrifluoroborates with Heteroaryl Halides. [5][7][8]
| Entry | Heteroaryl Halide | Aryltrifluoroborate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | 12 | 95 |
| 2 | 2-Chloropyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | Ethanol | 85 | 12 | 65[7] |
| 3 | 2-Bromothiophene | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 12 | 92 |
| 4 | 4-Chloroanisole | Potassium dioxolanylethyltrifluoroborate | PdCl₂AᵗaPhos₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 14 | 89[8] |
| 5 | 2-Chloroquinoline | Potassium phenyltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | Ethanol | 85 | 12 | 88[7] |
Table 2: Cross-Coupling of Potassium (2,6-Difluorophenyl)trifluoroborate. [6]
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O | 80 | 12 | 87 |
Visualizing the Process
To aid in understanding the experimental setup and reaction logic, the following diagrams are provided.
Experimental Workflow
The general workflow for the Suzuki-Miyaura cross-coupling is outlined below.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Catalytic Cycle
The Suzuki-Miyaura catalytic cycle involves several key steps, beginning with the active Pd(0) species.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ligand Selection for Suzuki Reactions with Potassium (3,5-difluorophenyl)trifluoroborate
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their stability to air and moisture, ease of handling, and well-defined stoichiometry compared to boronic acids.[3][4][5] Potassium (3,5-difluorophenyl)trifluoroborate, an electron-deficient aryltrifluoroborate, is a key building block in the synthesis of pharmaceuticals and advanced materials. However, the electronic properties of this substrate can present challenges, making the selection of an appropriate catalytic system—particularly the ligand—critical for achieving high yields and reaction efficiency.[2]
The Critical Role of Ligands
In the palladium-catalyzed Suzuki-Miyaura cycle, ligands are essential for stabilizing the active Pd(0) species, facilitating the rate-determining oxidative addition step, and promoting the transmetalation and reductive elimination steps.[6][7] For challenging substrates like electron-deficient aryltrifluoroborates, the ligand's steric and electronic properties are paramount.
-
Sterically Bulky, Electron-Rich Ligands: These are often the ligands of choice for coupling electron-deficient partners.[8] Bulky phosphines, such as the Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), promote the formation of monoligated, highly reactive Pd(0) species.[8] This facilitates oxidative addition, even with less reactive coupling partners like aryl chlorides.[7][8] The electron-donating nature of these ligands increases electron density on the palladium center, which also accelerates the oxidative addition step.[8][9]
-
Diphosphine Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also be effective. PdCl2(dppf) has been shown to efficiently catalyze the coupling of deactivated aryltrifluoroborates with aryl bromides and chlorides at low catalyst loadings.[10][11]
Challenges with Electron-Deficient Aryltrifluoroborates
Electron-deficient organoboron reagents can be prone to slower rates of transmetalation.[2] The selection of an appropriate base and solvent system is therefore crucial in conjunction with the ligand to facilitate this step. Cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) are commonly employed bases that have proven effective in promoting the reaction.[3][12] Solvent systems are often biphasic, utilizing aqueous solutions with organic solvents like THF or toluene to aid in the transmetalation process.[3][12]
Ligand Selection and Performance Data
The choice of ligand can significantly impact the yield of the Suzuki coupling reaction with this compound and various aryl halides. Below is a summary of typical catalytic systems and their performance with analogous electron-deficient or sterically hindered substrates.
| Catalyst System (Pd Source / Ligand) | Aryl Halide Type | Base | Solvent System | Typical Yield Range (%) | Key Advantages |
| Pd(OAc)₂ / RuPhos | Aryl Chlorides/Bromides | K₂CO₃ | Toluene / H₂O | 85 - 98 | Excellent for electron-rich, electron-poor, and sterically hindered aryl chlorides.[12][13][14] |
| Pd(OAc)₂ / SPhos or XPhos | Aryl Chlorides/Bromides | K₃PO₄ | Toluene / H₂O | 80 - 95 | High activity for a broad range of substrates, including electron-deficient ones.[2] |
| PdCl₂(dppf) | Aryl Chlorides/Bromides | Cs₂CO₃ | THF / H₂O | 70 - 90 | Good for a range of substrates; relatively air-stable catalyst precursor.[8][10] |
| PdCl₂ / PPh₃ | Aryl Bromides | Cs₂CO₃ | THF / H₂O | 60 - 75 | A classic, cost-effective system, but may be less effective for challenging substrates.[3] |
| Pd(OAc)₂ / (No Ligand) | Activated Aryl Bromides | K₂CO₃ | Methanol or Water | Variable | Can be effective for simple, activated substrates but generally not recommended for this specific coupling.[4] |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide.
Protocol 1: General Procedure using a Buchwald-type Ligand (e.g., RuPhos)
This protocol is optimized for coupling with challenging aryl chlorides.
Materials:
-
This compound (1.1 equiv)
-
Aryl chloride or bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and deionized water (10:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%) in toluene (1.0 mL).
-
Seal the reaction flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add the toluene/water solvent mixture (e.g., 2.5 mL of 10:1 toluene/H₂O to achieve a 0.2 M concentration).
-
Add the catalyst premix to the reaction flask via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Procedure using PdCl₂(dppf)·CH₂Cl₂
This protocol is suitable for a range of aryl bromides and activated aryl chlorides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide or chloride (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂] (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF) and deionized water (9:1 v/v)
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
To a reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), PdCl₂(dppf)·CH₂Cl₂ (2 mol%), and Cs₂CO₃ (3.0 equiv).
-
Add the THF/water solvent mixture. The reaction can often be set up in the open atmosphere.[10]
-
Seal the vial and heat the mixture to 80 °C with stirring for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Follow steps 8-12 from Protocol 1 for workup and purification.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 14. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Synthesis Utilizing Potassium (3,5-difluorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and in-situ utilization of Potassium (3,5-difluorophenyl)trifluoroborate in one-pot Suzuki-Miyaura cross-coupling reactions. This reagent is a valuable building block in medicinal chemistry and materials science for the introduction of the 3,5-difluorophenyl moiety, which can enhance metabolic stability, lipophilicity, and biological activity of molecules.
Introduction
Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent coupling partners in palladium-catalyzed cross-coupling reactions.[1] Their stability and ease of handling offer significant advantages over boronic acids, which can be prone to degradation and difficult to purify.[1] One-pot procedures involving the in-situ generation of potassium aryltrifluoroborates followed by their immediate use in cross-coupling reactions streamline synthetic workflows, reduce waste, and can improve overall efficiency.[2][3] This document outlines a protocol for the synthesis of this compound and a one-pot methodology for its generation and subsequent Suzuki-Miyaura coupling.
Data Presentation
Table 1: Synthesis of this compound [4]
| Starting Material | Reagents | Temperature (°C) | Time (min) | Yield (%) |
| 1-chloro-3,5-difluorobenzene | Bis(pinacolato)diboron, PdCl₂(dppf)·CH₂Cl₂, KOAc, KHF₂ | 80 | 20 | 80 |
Experimental Protocols
Protocol 1: Synthesis of this compound[4]
This protocol describes the synthesis of this compound from 1-chloro-3,5-difluorobenzene.
Materials:
-
1-chloro-3,5-difluorobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
PdCl₂(dppf)·CH₂Cl₂
-
Potassium acetate (KOAc)
-
Potassium hydrogen fluoride (KHF₂)
-
1,4-Dioxane
-
Water
-
Acetone
Procedure:
-
To a reaction vessel, add 1-chloro-3,5-difluorobenzene (1.5 mmol), bis(pinacolato)diboron (1.65 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.045 mmol), and potassium acetate (2.25 mmol).
-
Add 1,4-dioxane (6 mL) to the vessel.
-
Heat the reaction mixture to 80 °C for 20 minutes.
-
After cooling to room temperature, add a saturated aqueous solution of KHF₂ (4.5 mmol in 2 mL of water).
-
Stir the mixture vigorously for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add acetone to the residue and stir for 10 minutes.
-
Filter the mixture and wash the solid with acetone.
-
The resulting white solid is this compound (80% yield).
Protocol 2: One-Pot Borylation and Suzuki-Miyaura Cross-Coupling
This protocol describes a general one-pot procedure for the in-situ generation of this compound (or its corresponding boronic ester) from an aryl halide, followed by a Suzuki-Miyaura cross-coupling reaction. This method is adapted from established one-pot borylation/Suzuki protocols.[2]
Materials:
-
1-bromo-3,5-difluorobenzene (or 1-chloro-3,5-difluorobenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂)
-
Potassium acetate (KOAc) or another suitable base for the borylation step
-
Aryl halide or triflate (coupling partner)
-
Aqueous base for Suzuki coupling (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
Step A: In-situ Borylation
-
In a microwave vial or suitable reaction flask, combine 1-bromo-3,5-difluorobenzene (1.0 equiv), bis(pinacolato)diboron (1.1-1.2 equiv), palladium catalyst (2-5 mol%), and potassium acetate (1.5-3.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Seal the vessel and heat the mixture. For microwave-assisted reactions, heating to 120 °C for 30-60 minutes is a good starting point.[2] For conventional heating, 80-100 °C for several hours may be required.
-
Monitor the formation of the intermediate arylboronate ester by a suitable method (e.g., TLC or GC-MS).
Step B: Suzuki-Miyaura Coupling
-
Once the borylation is complete, cool the reaction mixture to room temperature.
-
To the same vessel, add the aryl halide or triflate coupling partner (1.0 equiv), the aqueous base (e.g., 2M Na₂CO₃, 2.0-3.0 equiv), and any additional palladium catalyst or ligand if required by the specific coupling partners.
-
Reseal the vessel and heat the reaction mixture. For microwave-assisted reactions, heating to 120-150 °C for 15-45 minutes is typical.[2] For conventional heating, refluxing for several hours may be necessary.
-
Monitor the progress of the cross-coupling reaction.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: One-Pot Borylation/Suzuki Workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up Synthesis of Biaryls with Potassium (3,5-difluorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a fundamental transformation in modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. The introduction of fluorine atoms into these structures can significantly enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity. Potassium (3,5-difluorophenyl)trifluoroborate is a valuable and increasingly utilized building block for the synthesis of 3,5-difluorobiaryl moieties. As an air- and moisture-stable crystalline solid, it offers significant advantages over the corresponding boronic acid, particularly in terms of handling, stability, and stoichiometry control in large-scale operations.
These application notes provide a comprehensive guide for the scale-up synthesis of biaryls using this compound via the Suzuki-Miyaura cross-coupling reaction. The following sections include detailed experimental protocols, tabulated data for process parameters, and visualizations to illustrate the workflow and reaction mechanism, tailored for researchers and professionals focused on drug development and process scale-up.
Core Application: Suzuki-Miyaura Cross-Coupling
The Palladium-catalyzed Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. In the context of industrial synthesis, its mild reaction conditions, broad functional group tolerance, and the commercial availability of reagents make it a favored method. Potassium organotrifluoroborates have emerged as superior coupling partners in many cases, due to their enhanced stability which prevents decomposition pathways such as protodeboronation, a common issue with boronic acids, especially on a larger scale.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Synthesis Protocol: Representative Kilogram-Scale Synthesis
This protocol details a hypothetical, yet representative, kilogram-scale synthesis of a 3,5-difluorobiaryl derivative, a common intermediate in pharmaceutical synthesis.
Materials and Equipment:
-
Reactants:
-
Aryl Halide (e.g., 4-bromo-1-methoxybenzene)
-
This compound
-
-
Catalyst System:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Buchwald Ligand (e.g., RuPhos)
-
-
Base:
-
Potassium Carbonate (K₂CO₃)
-
-
Solvents:
-
Toluene
-
Water (degassed)
-
-
Equipment:
-
250 L glass-lined reactor with overhead stirrer, condenser, and nitrogen inlet/outlet
-
Temperature control unit
-
Addition funnel
-
Filtration unit
-
Drying oven
-
Experimental Procedure:
-
Reactor Setup and Inerting: The 250 L reactor is rendered inert by purging with nitrogen gas for at least one hour. A slight positive pressure of nitrogen is maintained throughout the reaction.
-
Reagent Charging: The reactor is charged with 4-bromo-1-methoxybenzene (10.0 kg, 53.5 mol), this compound (12.0 kg, 54.6 mol, 1.02 equiv), and Potassium Carbonate (22.2 kg, 160.6 mol, 3.0 equiv).
-
Solvent Addition: Toluene (100 L) and degassed water (20 L) are added to the reactor.
-
Catalyst Addition: In a separate, inerted glovebox or containment system, Palladium(II) Acetate (60 g, 0.267 mol, 0.5 mol%) and RuPhos (250 g, 0.535 mol, 1.0 mol%) are mixed. This catalyst mixture is then added to the reactor.
-
Reaction: The mixture is heated to 85-90 °C with vigorous stirring. The reaction progress is monitored by HPLC every 2 hours until the consumption of the aryl bromide is greater than 98% (typically 6-10 hours).
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The layers are allowed to separate, and the aqueous layer is removed.
-
The organic layer is washed with a 10% aqueous brine solution (2 x 30 L).
-
-
Solvent Removal: The organic solvent is removed under reduced pressure to afford the crude product.
-
Crystallization and Isolation:
-
The crude product is dissolved in a minimal amount of hot isopropanol.
-
The solution is slowly cooled to 0-5 °C to induce crystallization.
-
The solid product is isolated by filtration, washed with cold isopropanol, and dried under vacuum at 50 °C to a constant weight.
-
Data Presentation: Process Parameters and Expected Outcomes
The following table summarizes key process parameters and expected outcomes for the scale-up synthesis. These values are representative and may require optimization for specific substrates and equipment.
| Parameter | Laboratory Scale (1 g) | Kilogram Scale (10 kg) | Rationale / Comments |
| Aryl Halide | 1.0 g | 10.0 kg | Starting material for the coupling reaction. |
| This compound | 1.1 - 1.2 equiv | 1.02 - 1.05 equiv | A slight excess is used on a large scale to ensure complete conversion of the often more expensive aryl halide. |
| Palladium Catalyst Loading | 1-2 mol% | 0.1 - 0.5 mol% | Catalyst loading is minimized on a large scale to reduce cost and residual metal content in the final product. |
| Ligand Loading | 2-4 mol% | 0.2 - 1.0 mol% | The ligand to metal ratio is often maintained or slightly increased to ensure catalyst stability and activity. |
| Base | K₂CO₃ or Cs₂CO₃ (3 equiv) | K₂CO₃ (3 equiv) | K₂CO₃ is a cost-effective and efficient base for large-scale applications. |
| Solvent System | Toluene/Water (5:1) | Toluene/Water (5:1) | A biphasic solvent system is commonly used to facilitate the reaction and work-up. |
| Temperature | 80-100 °C | 85-90 °C | The temperature is carefully controlled to ensure a reasonable reaction rate while minimizing impurity formation. |
| Reaction Time | 4-12 hours | 6-10 hours | Monitored by in-process controls (e.g., HPLC) to determine the reaction endpoint. |
| Expected Yield | 85-95% | 80-90% | Yields on a larger scale are often slightly lower due to transfer losses and work-up considerations. |
| Purity (post-crystallization) | >98% | >99% | Crystallization is a highly effective method for achieving high purity on a large scale. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of the biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The scale-up of Suzuki-Miyaura cross-coupling reactions using this compound is a robust and efficient method for the synthesis of valuable fluorinated biaryl compounds. The superior stability and ease of handling of the trifluoroborate salt make it an ideal reagent for industrial applications. Careful consideration of reaction parameters such as catalyst and ligand selection, solvent, base, and temperature, along with optimized work-up and purification protocols, are essential for a successful, safe, and economical large-scale production. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to implement this important transformation in their synthetic programs.
Application Notes and Protocols for Reactions with Potassium (3,5-difluorophenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (3,5-difluorophenyl)trifluoroborate is a versatile and increasingly utilized reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. As a member of the air- and moisture-stable potassium organotrifluoroborate family, it offers significant advantages over traditional boronic acids, including enhanced stability, ease of handling, and stoichiometric precision.[1] The 3,5-difluorophenyl motif is of particular interest in medicinal chemistry and materials science, as the fluorine atoms can modulate electronic properties, metabolic stability, and lipophilicity of target molecules. Understanding the functional group tolerance of this reagent is paramount for its effective incorporation into complex synthetic routes.
These application notes provide a comprehensive overview of the functional group compatibility in reactions involving this compound, complete with a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction.
Functional Group Tolerance
Potassium organotrifluoroborates are known for their high functional group tolerance in palladium-catalyzed cross-coupling reactions.[2] While specific quantitative data for the coupling of this compound with a wide array of functionalized partners is not extensively tabulated in single sources, a broad compatibility can be inferred from studies on analogous aryl- and heteroaryltrifluoroborates.[3] The reactions generally proceed in good to excellent yields in the presence of various functionalities on the coupling partner (typically an aryl or heteroaryl halide).
The following table summarizes the expected tolerance for various functional groups on the coupling partner in a Suzuki-Miyaura reaction with this compound. The yields are representative and based on analogous systems.
| Functional Group on Coupling Partner | Example Substrate | Typical Yield Range (%) | Notes |
| Electron-donating Groups | |||
| Ether (e.g., -OCH₃) | 4-Bromoanisole | 85-95 | Generally well-tolerated. |
| Alkyl (e.g., -CH₃) | 4-Bromotoluene | 80-95 | Good to excellent yields are expected. |
| Amine (protected, e.g., -NHBoc) | N-Boc-4-bromoaniline | 75-90 | Protected amines are highly compatible. |
| Amine (free, e.g., -NH₂) | 4-Bromoaniline | 60-80 | Can sometimes require ligand and base optimization to avoid side reactions. |
| Electron-withdrawing Groups | |||
| Nitro (-NO₂) | 4-Bromonitrobenzene | 80-95 | Nitro groups are generally well-tolerated.[4][5] |
| Ketone (e.g., -COCH₃) | 4-Bromoacetophenone | 85-95 | Ketones are highly compatible.[4][5] |
| Ester (e.g., -CO₂CH₃) | Methyl 4-bromobenzoate | 85-95 | Esters are well-tolerated.[4][5] |
| Aldehyde (e.g., -CHO) | 4-Bromobenzaldehyde | 70-85 | Aldehydes are generally compatible, though care must be taken to avoid side reactions under basic conditions.[4][5] |
| Nitrile (-CN) | 4-Bromobenzonitrile | 90-98 | Nitriles are excellent functional groups for this coupling.[4][5] |
| Trifluoromethyl (-CF₃) | 4-Bromobenzotrifluoride | 80-95 | Halogenated alkyl groups are well-tolerated. |
| Halogens | |||
| Chloride (-Cl) | 1-Bromo-4-chlorobenzene | >90 (coupling at Br) | Chemoselective coupling at the more reactive C-Br bond is typically observed. |
| Heterocycles | |||
| Pyridine | 2-Bromopyridine | 70-90 | Heteroaromatic systems are generally good coupling partners. |
| Thiophene | 2-Bromothiophene | 80-95 | Well-tolerated. |
| Furan | 2-Bromofuran | 75-90 | Furan rings are compatible. |
| Indole (N-protected) | N-Boc-5-bromoindole | 70-85 | N-protection is often advisable. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., RuPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Nitrogen or Argon source
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times. Under the inert atmosphere, add toluene (4 mL) and water (1 mL).
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours, monitor by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Below are diagrams illustrating the key aspects of the Suzuki-Miyaura reaction involving this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Potassium (3,5-difluorophenyl)trifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving potassium (3,5-difluorophenyl)trifluoroborate.
Troubleshooting Guide: Improving Reaction Yield
Low yields in Suzuki coupling reactions with this compound can often be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Technical Support Center: Suzuki Reactions with Organotrifluoroborates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using potassium organotrifluoroborates over boronic acids or esters in Suzuki-Miyaura couplings?
Potassium organotrifluoroborates are crystalline, free-flowing solids that offer several advantages over their boronic acid and ester counterparts. They are remarkably stable to both air and moisture, which simplifies storage and handling.[1][2] This stability allows them to be stored indefinitely at room temperature without special precautions. The tetracoordinate nature of the boron atom in organotrifluoroborates makes them less susceptible to common side reactions like protodeboronation.[1][3][4] Unlike boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates are always monomeric, allowing for more precise control over stoichiometry.[1][2][5]
Q2: What is the role of water and base in Suzuki reactions involving organotrifluoroborates?
The presence of a base is crucial for activating the organotrifluoroborate. The reaction mechanism involves the hydrolysis of the organotrifluoroborate (R-BF₃K) to the corresponding boronic acid (R-B(OH)₂), which is the active species in the catalytic cycle.[4][6][7][8] This hydrolysis is facilitated by the base. Water acts as a co-solvent and a reactant in this hydrolysis step.[6][9] The choice of base and the amount of water can significantly impact the reaction rate and yield.[4][6]
Q3: Are organotrifluoroborates compatible with a wide range of functional groups?
Yes, a key advantage of organotrifluoroborates is their high compatibility with a broad range of functional groups.[10] Their enhanced stability allows them to be used in molecules with sensitive functionalities where boronic acids might be problematic.[10][11] This stability means they can be carried through multi-step syntheses, whereas boronic acids or esters might require protection and deprotection steps.[1] Successful couplings have been demonstrated in the presence of nitriles, ketones, esters, aldehydes, alcohols, and nitro groups.[12]
Q4: Can organotrifluoroborates be used for coupling with aryl chlorides?
Yes, while aryl chlorides are generally less reactive than bromides or iodides, successful Suzuki-Miyaura couplings with organotrifluoroborates have been achieved.[13][14] These reactions often require more specialized conditions, such as the use of sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the challenging oxidative addition step.[5][13][15]
Troubleshooting Guides
Issue 1: Low to No Product Yield
Q: My Suzuki reaction with an organotrifluoroborate has resulted in a very low yield or no product at all. What are the potential causes and how can I fix it?
A: A low or non-existent yield can stem from several factors related to reagents, reaction conditions, and the specific substrates being used. Below is a systematic guide to troubleshoot this issue.
Potential Causes & Solutions
-
Inefficient Hydrolysis of the Organotrifluoroborate: The organotrifluoroborate must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle.[4][6][7] The rate of this hydrolysis can vary dramatically depending on the electronic and steric nature of the organic group.[4][6][16]
-
Solution: Some organotrifluoroborates, particularly those with electron-withdrawing groups or certain heterocyclic moieties, hydrolyze very slowly under standard basic conditions.[6][16] You may need to adjust the reaction conditions to facilitate this step. Consider screening different bases or increasing the water content in your solvent system. In some cases, a pre-hydrolysis step might be beneficial.
-
-
Catalyst and Ligand Issues: The choice of palladium source and ligand is critical.
-
Solution: For less reactive coupling partners, such as electron-rich aryl halides or sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[14] Switch to a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[13][15][17] Ensure your palladium precatalyst is not degraded; using a fresh source is always recommended.[18]
-
-
Inappropriate Base or Solvent: The base and solvent system can significantly influence the reaction outcome.
-
Solution: The choice of base is crucial. While K₂CO₃ or Cs₂CO₃ are commonly used, some reactions may benefit from other bases like K₃PO₄.[14][17] The solvent also plays a key role; polar aprotic solvents can influence selectivity.[19] Common solvents include THF/water, dioxane/water, or methanol.[9][12][17] If solubility is an issue, consider solvents like DMF or toluene.[17][20] It is often necessary to screen a combination of bases and solvents to find the optimal conditions for your specific substrates.[13][17]
-
-
Reaction Temperature and Time: The reaction may not be reaching the necessary activation energy or may not have been allowed to run to completion.
-
Reagent Quality and Purity: Impurities in starting materials or solvents can poison the catalyst or lead to side reactions.
-
Solution: Ensure the purity of your aryl halide and organotrifluoroborate. Recrystallize or purify them if necessary. Use dry, degassed solvents, as oxygen can lead to catalyst decomposition and side reactions like homocoupling.[17]
-
Issue 2: Significant Side Product Formation (Protodeboronation or Homocoupling)
Q: My reaction is producing the desired product, but I'm also observing significant amounts of protodeboronation (replacement of the boron group with hydrogen) and/or homocoupling of my starting materials. How can I minimize these side reactions?
A: Protodeboronation and homocoupling are common side reactions in Suzuki couplings. The stability of organotrifluoroborates helps to minimize these, but they can still occur under certain conditions.[3][4]
Potential Causes & Solutions
-
Protodeboronation: This occurs when the boronic acid intermediate reacts with a proton source instead of the palladium complex.
-
Cause: This is often exacerbated by prolonged reaction times at high temperatures or the presence of excess water or acidic impurities.[10] Some organoboron species, especially electron-deficient heteroaryl ones, are more prone to this side reaction.[5]
-
Solution:
-
Use anhydrous conditions with a base like K₃PO₄ if possible.[17]
-
Minimize the amount of water in the reaction mixture.
-
Use a less harsh base.[17]
-
Ensure all reagents and solvents are free of acidic impurities.
-
The "slow release" of the boronic acid from the trifluoroborate is intended to keep its concentration low, thus minimizing this side reaction.[4][6][7] Ensure your conditions favor a hydrolysis rate that is well-matched with the rate of the catalytic turnover.[4][6][16]
-
-
-
Homocoupling: This results in the formation of biaryl products from two molecules of the organoboron reagent (R-R) or two molecules of the aryl halide (Ar-Ar).
-
Cause: Homocoupling of the organoboron reagent is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[6][17] Homocoupling of the aryl halide can be promoted by certain palladium catalyst systems.
-
Solution:
-
Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[20]
-
Use a fresh, high-quality palladium catalyst. The formation of palladium black can sometimes promote homocoupling.
-
The choice of ligand can also be important. Bulky ligands can sometimes suppress homocoupling.[17]
-
-
Data and Protocols
Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates
| Parameter | Recommended Condition | Notes |
| Organotrifluoroborate | 1.2 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the electrophile. |
| Aryl/Heteroaryl Halide | 1.0 equivalent | Starting material. |
| Palladium Catalyst | 1-5 mol % | Pd(OAc)₂, PdCl₂(dppf), or Buchwald precatalysts are common choices. |
| Ligand | 2-10 mol % | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), or NHCs. Often used in a 1:2 or 1:4 Pd:ligand ratio. |
| Base | 2-4 equivalents | Cs₂CO₃, K₂CO₃, or K₃PO₄ are frequently used. |
| Solvent | Varies | Common choices include THF/H₂O, Dioxane/H₂O, MeOH, or Toluene/H₂O.[9][12][17] |
| Temperature | 60 - 120 °C | Substrate dependent; microwave heating can be effective.[9][20] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidative side reactions.[20] |
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), potassium organotrifluoroborate (1.2 mmol), base (e.g., Cs₂CO₃, 3.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 4 mL of THF and 1 mL of water) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Experimental Protocol 2: Preparation of a Potassium Organotrifluoroborate
This protocol describes the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.[1]
-
Dissolve the boronic acid (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid.[1]
-
A white precipitate of the potassium organotrifluoroborate should form immediately.[1]
-
Stir the mixture for 30 minutes at room temperature to ensure complete precipitation.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting white solid under vacuum. The product is typically stable for long-term storage at room temperature.[1]
Visual Troubleshooting and Workflow Diagrams
// Node Definitions start [label="Failed Suzuki Reaction\n(Low/No Yield)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_hydrolysis [label="Is Organotrifluoroborate\nHydrolysis the Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Is the Catalyst System\nInactive or Inappropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are Reaction Conditions\nSuboptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Are Reagents/Solvents\nImpure or Degraded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_hydrolysis [label="Modify Hydrolysis Conditions:\n- Screen different bases\n- Increase water content\n- Consider pre-hydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_catalyst [label="Optimize Catalyst System:\n- Use fresh catalyst\n- Switch to Buchwald ligands/precatalysts\n- Increase catalyst loading", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_conditions [label="Optimize Reaction Conditions:\n- Increase temperature\n- Use microwave heating\n- Increase reaction time\n- Screen solvents", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_reagents [label="Purify Reagents & Solvents:\n- Recrystallize starting materials\n- Use dry, degassed solvents\n- Ensure inert atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
success [label="Successful Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_hydrolysis; check_hydrolysis -> check_catalyst [label="No"]; check_hydrolysis -> sol_hydrolysis [label="Yes"];
check_catalyst -> check_conditions [label="No"]; check_catalyst -> sol_catalyst [label="Yes"];
check_conditions -> check_reagents [label="No"]; check_conditions -> sol_conditions [label="Yes"];
check_reagents -> start [label="No\n(Re-evaluate problem)", style=dashed]; check_reagents -> sol_reagents [label="Yes"];
sol_hydrolysis -> success; sol_catalyst -> success; sol_conditions -> success; sol_reagents -> success; } end_dot Caption: Troubleshooting workflow for failed Suzuki reactions.
// Nodes RBF3K [label="K⁺[R-BF₃]⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; RBOH2 [label="R-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0)Lₙ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X(Lₙ)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Ar-Pd(II)-R(Lₙ)", fillcolor="#FBBC05", fontcolor="#202124"]; ArX [label="Ar-X", fillcolor="#F1F3F4", fontcolor="#202124"]; ArR [label="Ar-R (Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base, H₂O", shape=plaintext, fontcolor="#5F6368"];
// Invisible nodes for layout center [shape=point, width=0.01, height=0.01, label=""];
// Edges RBF3K -> RBOH2 [label="Hydrolysis"]; Base -> RBF3K [style=invis];
Pd0 -> OxAdd [label="Oxidative\nAddition"]; ArX -> OxAdd;
OxAdd -> Transmetal [label="Transmetalation"]; RBOH2 -> Transmetal;
Transmetal -> Pd0 [label="Reductive\nElimination", dir=back]; Transmetal -> ArR;
// Positioning {rank=same; Pd0; ArR;} {rank=same; OxAdd; Transmetal;} {rank=same; ArX; RBF3K; RBOH2;} } end_dot Caption: Suzuki-Miyaura catalytic cycle with organotrifluoroborates.
// Nodes start [label="Select Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
halide_type [label="What is the\nAryl Halide (Ar-X)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; borate_type [label="What is the nature of\nthe Organotrifluoroborate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
chloride [label="Ar-Cl\n(Electron-rich or hindered)", fillcolor="#F1F3F4", fontcolor="#202124"]; bromide_iodide [label="Ar-Br / Ar-I\n(Standard)", fillcolor="#F1F3F4", fontcolor="#202124"];
e_deficient [label="Electron-deficient or\nHeteroaryl R-BF₃K", fillcolor="#F1F3F4", fontcolor="#202124"]; e_rich [label="Electron-rich or\nAlkyl R-BF₃K", fillcolor="#F1F3F4", fontcolor="#202124"];
cond_chloride [label="Use Strong Conditions:\n- Buchwald Ligands (SPhos, etc.)\n- Stronger Base (K₃PO₄)\n- Higher Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; cond_standard [label="Use Standard Conditions:\n- PPh₃ or similar ligands\n- K₂CO₃ or Cs₂CO₃\n- Moderate Temperature", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; cond_edeficient [label="Consider Hydrolysis Rate:\n- May need stronger base or\nmore water to speed up\n- Monitor for protodeboronation", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; cond_erich [label="Standard Hydrolysis:\n- Standard base/water should be\nsufficient\n- Prone to fast release of boronic acid", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Edges start -> halide_type; halide_type -> chloride [label="Chloride"]; halide_type -> bromide_iodide [label="Bromide/Iodide"];
chloride -> cond_chloride; bromide_iodide -> cond_standard;
start -> borate_type; borate_type -> e_deficient [label="Electron-Deficient"]; borate_type -> e_rich [label="Electron-Rich/Alkyl"];
e_deficient -> cond_edeficient; e_rich -> cond_erich; } end_dot Caption: Decision tree for selecting initial reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling [agris.fao.org]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
minimizing homocoupling byproducts in Potassium (3,5-difluorophenyl)trifluoroborate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium (3,5-difluorophenyl)trifluoroborate in cross-coupling reactions. The focus is on minimizing the formation of the homocoupling byproduct, 3,3',5,5'-tetrafluorobiphenyl.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
Homocoupling of this compound is a common side reaction that can significantly reduce the yield of the desired cross-coupled product. The primary cause of homocoupling is the reaction of two molecules of the organotrifluoroborate with each other, often promoted by the presence of palladium(II) species and oxygen. The following guide provides strategies to mitigate this issue.
Problem: Significant formation of 3,3',5,5'-tetrafluorobiphenyl detected.
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction Mixture | Oxygen can promote the oxidation of Pd(0) to Pd(II), which facilitates homocoupling. Solution: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
| Presence of Pd(II) Precatalyst | Many palladium precatalysts are in the Pd(II) oxidation state and require in-situ reduction to the active Pd(0) species. This reduction can sometimes be slow or incomplete, leaving residual Pd(II) to promote homocoupling. Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), the addition of a phosphine ligand can facilitate the reduction to Pd(0). |
| Inappropriate Ligand Choice | The ligand plays a critical role in stabilizing the Pd(0) catalyst and facilitating the desired cross-coupling pathway over homocoupling. Solution: Employ bulky, electron-rich phosphine ligands which are known to promote reductive elimination and stabilize the active catalyst. Examples include SPhos, RuPhos, and XPhos.[1] |
| Suboptimal Base or Solvent | The choice of base and solvent can influence the rate of the desired reaction versus side reactions. Solution: Cesium carbonate (Cs₂CO₃) is often an effective base for Suzuki-Miyaura reactions of organotrifluoroborates.[1][2] A biphasic solvent system such as THF/water or toluene/water is commonly used and can be effective.[1][3][4] |
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of 3,3',5,5'-tetrafluorobiphenyl in my reaction?
A1: The formation of 3,3',5,5'-tetrafluorobiphenyl is a homocoupling byproduct. This is often caused by the presence of oxygen in your reaction, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[5] Pd(II) species can then promote the coupling of two molecules of the (3,5-difluorophenyl)trifluoroborate. To minimize this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvents and maintaining an inert atmosphere (Argon or Nitrogen).
Q2: Can the choice of palladium catalyst influence the amount of homocoupling?
A2: Yes. While Pd(II) precatalysts like Pd(OAc)₂ are common, they can sometimes lead to higher levels of homocoupling if the initial reduction to Pd(0) is not efficient. Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous. Alternatively, using highly active, pre-formed catalysts with bulky, electron-rich ligands can also suppress homocoupling by promoting the desired cross-coupling catalytic cycle.
Q3: What is the role of the ligand in preventing homocoupling?
A3: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, RuPhos), are known to accelerate the rate-limiting steps of the desired cross-coupling reaction (oxidative addition and reductive elimination).[1] This increased efficiency of the desired pathway can outcompete the undesired homocoupling reaction. For challenging substrates, screening a panel of ligands is often recommended.
Q4: How does the base affect the formation of homocoupling byproducts?
A4: The base is required to activate the organotrifluoroborate for transmetalation. A base that is too weak may result in a slow reaction, allowing more time for side reactions like homocoupling to occur. Conversely, a base that is too strong can lead to other decomposition pathways. For potassium aryltrifluoroborates, moderately strong inorganic bases like Cs₂CO₃ or K₃PO₄ are often a good starting point.[1]
Q5: Is my this compound reagent stable?
A5: Potassium organotrifluoroborates are generally crystalline, air- and moisture-stable solids, which is a significant advantage over boronic acids.[3][6][7] However, under the reaction conditions and in the presence of a base, they are thought to slowly hydrolyze to the corresponding boronic acid, which is the active species in the catalytic cycle.[8] While the trifluoroborate is less prone to protodeboronation on the bench, the potential for side reactions associated with the in-situ generated boronic acid still exists.
Data Presentation: Ligand and Base Effects on Homocoupling
The following table provides illustrative data on how the choice of ligand and base can affect the ratio of the desired cross-coupling product to the homocoupling byproduct in a typical Suzuki-Miyaura reaction. The data is representative for aryltrifluoroborates and should be used as a guideline for optimization.
| Catalyst/Ligand | Base | Solvent | Product : Homocoupling Ratio (Illustrative) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene / H₂O | 85 : 15 |
| PdCl₂(dppf) | Cs₂CO₃ | THF / H₂O | 92 : 8 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene / H₂O | 98 : 2 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | THF / H₂O | 97 : 3 |
Note: These are representative values. Actual results may vary depending on the specific aryl halide and reaction conditions.
Experimental Protocols
Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize the formation of the 3,3',5,5'-tetrafluorobiphenyl byproduct.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like SPhos Pd G3)
-
Ligand (e.g., SPhos)
-
Base (e.g., Cs₂CO₃)
-
Degassed solvent (e.g., Toluene/H₂O or THF/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O in a 4:1 ratio) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the consumption of starting materials and the formation of the product and byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from the homocoupling byproduct and other impurities.
Visualizations
Caption: Workflow for Suzuki-Miyaura coupling with minimal homocoupling.
Caption: Decision tree for troubleshooting homocoupling in Suzuki reactions.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Potassium (3,5-difluorophenyl)trifluoroborate Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for the Suzuki-Miyaura cross-coupling of potassium (3,5-difluorophenyl)trifluoroborate. The information is tailored for researchers, scientists, and professionals in drug development to help optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of its corresponding boronic acid?
Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that can be stored indefinitely without special precautions.[1] This stability makes them easier to handle compared to many boronic acids, which can be prone to decomposition. In the reaction, they act as a source for the slow release of the boronic acid, which can minimize side reactions like oxidative homocoupling and protodeboronation.[2][3][4]
Q2: What is the crucial first step for the trifluoroborate salt to participate in the reaction?
For the coupling to proceed, the this compound must first hydrolyze to the corresponding (3,5-difluorophenyl)boronic acid.[2][5] This hydrolysis step is critical and its rate must be compatible with the rate of the catalytic turnover to ensure a successful reaction.[3][4]
Q3: What role does the base play in this coupling reaction?
The base is essential for two main reasons. First, it facilitates the hydrolysis of the trifluoroborate salt to the active boronic acid. Second, it is required for the transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium catalyst.
Q4: I've noticed my reaction is sensitive to the type of reaction vessel. Why is that?
The reaction vessel's material, shape, and size can significantly impact the hydrolysis rate of the trifluoroborate salt.[2][6] This is particularly true in solvent systems like THF/H₂O with Cs₂CO₃, where partial phase-splitting can occur.[2][4] Glass vessels can also act as fluoride scavengers, which drives the hydrolysis equilibrium forward.[6]
Q5: My reaction with the difluorophenyl substrate is sluggish. Is this expected?
Yes, this can be expected. Organotrifluoroborates with electron-withdrawing groups, such as the two fluorine atoms on the phenyl ring, often exhibit slow hydrolysis rates under basic conditions.[2][3] This phenomenon, termed an "acid-base paradox," means that while the overall reaction is basic, the key hydrolysis step is paradoxically catalyzed by acid, leading to a slow release of the boronic acid.[2][4][5]
Data Presentation: Base and Solvent Selection
The choice of base and solvent is critical for optimizing the Suzuki-Miyaura coupling. The following tables summarize common choices for reactions involving potassium organotrifluoroborates.
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Key Characteristics | Typical Equivalents | Relevant Notes |
| Cs₂CO₃ | Highly effective, strong base with good solubility in aqueous mixtures.[7] | 3.0 | Often the base of choice for challenging couplings involving organotrifluoroborates.[7][8][9] |
| K₃PO₄ | A strong, non-nucleophilic base. | 2.0 - 3.0 | Frequently used in couplings with aryl chlorides and for minimizing side reactions.[1][10] |
| K₂CO₃ | A common, cost-effective inorganic base. | 2.0 - 3.0 | Can be effective, though sometimes less so than Cs₂CO₃ or K₃PO₄ for difficult substrates.[11] |
| Et₃N | An organic amine base. | 3.0 | Used in some protocols, can also act as a ligand scavenger.[1] |
Table 2: Comparison of Common Solvent Systems
| Solvent System | Typical Ratio (v/v) | Typical Temperature | Notes |
| THF / H₂O | 9:1 to 4:1 | 55 - 80 °C | A very common and effective system for organotrifluoroborate hydrolysis and coupling.[7][8][9] |
| Toluene / H₂O | 10:1 to 4:1 | 85 - 110 °C | Good for higher temperature reactions; phase separation is more distinct.[7][11][12] |
| Dioxane / H₂O | 4:1 | 90 - 110 °C | Another high-boiling ethereal solvent option, often used with challenging substrates.[13] |
| n-Butanol or sec-Butanol | N/A (single solvent) | 80 - 110 °C | Can be used as a single solvent, providing both a medium and a protic source.[1] |
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
Problem: Low or No Conversion of Starting Materials
If you observe a low yield or no product formation, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low conversion.
-
Potential Cause: Inactive Catalyst
-
Explanation : The Pd(0) active species is sensitive to oxygen. Incomplete degassing of solvents or a poor inert atmosphere can deactivate the catalyst.
-
Solution : Ensure all solvents are thoroughly degassed using methods like sparging with argon or freeze-pump-thaw cycles. Use fresh, high-quality palladium sources and ligands.[10]
-
-
Potential Cause: Inefficient Hydrolysis of the Trifluoroborate
-
Explanation : As mentioned, the hydrolysis of the electron-deficient (3,5-difluorophenyl)trifluoroborate can be very slow.[2][3] Insufficient water, an inappropriate base, or low temperature can stall the reaction at this stage.
-
Solution : Ensure the presence of water in your solvent system. Consider a stronger base like Cs₂CO₃, which is highly effective for these couplings.[7][9] Increasing the reaction temperature may also accelerate the slow hydrolysis step.
-
Problem: Significant Homocoupling of the (3,5-difluorophenyl) Group
-
Potential Cause : Accumulation of Boronic Acid
-
Explanation : The primary advantage of using a trifluoroborate salt is the slow release of the boronic acid, which keeps its concentration low and minimizes homocoupling.[4][5] If the hydrolysis rate is too fast compared to the cross-coupling rate, the resulting boronic acid can accumulate and homocouple.
-
Solution : Try lowering the reaction temperature to better balance the rate of hydrolysis with the catalytic cycle. You could also screen a slightly milder base to slow the hydrolysis step.
-
Problem: Protodeboronation is Observed
-
Potential Cause : Degradation of the Coupling Partner
-
Explanation : Protodeboronation is a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is a common issue with boronic acids, and while trifluoroborates are more robust, it can still occur under harsh conditions.[1]
-
Solution : Ensure the stoichiometry of the base is correct; excess base can sometimes promote this side reaction. Avoid unnecessarily high temperatures or prolonged reaction times.
-
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling. Specific quantities and conditions should be optimized for your specific aryl halide.
General Protocol for Coupling with an Aryl Halide
-
Reagent Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 - 1.5 equiv.), and the base (e.g., Cs₂CO₃, 3.0 equiv.).[14]
-
Catalyst Loading : Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos or SPhos, 4-10 mol%).[1]
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[14][15]
-
Solvent Addition : Add the degassed solvent system (e.g., THF/H₂O at a 4:1 ratio) via syringe.[8][9]
-
Reaction : Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.[14]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[16]
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[15]
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Potassium (3,5-difluorophenyl)trifluoroborate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed strategies for purifying reaction products derived from Potassium (3,5-difluorophenyl)trifluoroborate. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound, such as Suzuki-Miyaura couplings?
A1: Common impurities include unreacted starting materials, residual palladium catalyst, and byproducts from side reactions.[1] Specifically, you may encounter:
-
Homocoupling products: Resulting from the coupling of two (3,5-difluorophenyl)trifluoroborate molecules.[1]
-
Boronic acid derivatives: Potassium aryltrifluoroborates can hydrolyze to the corresponding boronic acid, which can also be an impurity.[2][3]
-
Unreacted aryl halide: Leftover from the coupling partner.
-
Phosphine oxides: If phosphine ligands were used with the palladium catalyst (e.g., triphenylphosphine oxide).
-
Inorganic salts: Such as potassium fluoride, which is a byproduct of the trifluoroborate salt.
Q2: What are the key stability considerations for this compound and its derivatives?
A2: Potassium organotrifluoroborates are generally considered bench-stable solids that are resistant to air and moisture, which is a significant advantage over many boronic acids.[4][5][6] However, they can be sensitive to:
-
Strongly acidic conditions: Can lead to protodeboronation.
-
Certain metal ions: Divalent cations like Mg²⁺ can promote decomposition to boronic acids.[2]
-
Oxidative conditions: While more robust than boronic acids, strong oxidants can degrade the C-B bond.[6]
Q3: Which purification techniques are most effective for products derived from (3,5-difluorophenyl)trifluoroborate?
A3: The choice of technique depends on the product's properties and the nature of the impurities. The most common and effective methods are:
-
Flash Column Chromatography: Highly effective for separating the desired product from both polar and non-polar impurities.[7][8] It is the most versatile method for purifying products from Suzuki-Miyaura reactions.[1]
-
Recrystallization: An excellent method for obtaining highly pure crystalline products, provided a suitable solvent system can be found.[9][10] This is often a good final purification step.
-
Extractive Workup: Crucial for removing inorganic salts and water-soluble impurities before other purification steps.[11][12] Specific washes can target certain impurity types.
Troubleshooting Guides
Issue 1: Boron-Containing Impurities Detected in Final Product
Question: My NMR analysis shows residual boron impurities after an initial workup. How can I remove them?
Answer: Boron impurities, often in the form of boronic acids or residual trifluoroborate salts, can be persistent.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Inefficient Extractive Workup | Perform a basic aqueous wash to convert boronic acids into their more water-soluble boronate salts.[13] | 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM). 2. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH).[14] 3. Separate the aqueous layer. 4. Wash the organic layer again with brine to remove residual water. 5. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate. |
| Formation of Volatile Boron Esters | A common technique is to repeatedly evaporate the crude mixture with methanol. This converts boron impurities into volatile trimethyl borate.[11][14] | 1. Concentrate the crude reaction mixture under reduced pressure. 2. Add methanol (MeOH) to the residue and re-concentrate. 3. Repeat the addition and evaporation of methanol 2-3 times to ensure complete removal of boron as (MeO)₃B.[11] |
| Complexation with Diols | Boronic acids can form complexes with diols, increasing their polarity and facilitating removal. This is less common but can be effective. | 1. After the initial workup, dissolve the crude product in a suitable solvent. 2. Add a diol like pinacol or ethylene glycol and stir. 3. The resulting boronate ester may be easier to separate by chromatography or extraction. |
Issue 2: Poor Separation or Low Recovery During Column Chromatography
Question: I'm struggling to separate my difluorophenyl-containing product from a close-running impurity, or my yield is very low after the column.
Answer: The fluorine atoms on the phenyl ring can alter the polarity and solubility of your compound, sometimes making standard chromatographic conditions suboptimal.
Troubleshooting Strategies:
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating compounds with similar Rf values. | Optimize the Eluent: Systematically test different solvent mixtures using Thin Layer Chromatography (TLC). Try combinations like Hexanes/Ethyl Acetate, Dichloromethane/Methanol, or Toluene/Acetone. Adding a small amount of a polar modifier (like methanol) or an acid/base (like acetic acid or triethylamine) can sometimes dramatically improve separation.[10][14] |
| Low Recovery | Compound is Unstable on Silica: Some compounds can decompose on acidic silica gel.[15] | Use a Deactivated Stationary Phase: Pre-treat the silica gel by flushing the column with your eluent containing 1% triethylamine to neutralize acidic sites. Alternatively, use a different stationary phase like alumina (neutral or basic) or Florisil.[15] |
| Compound Streaking/Tailing: The compound may be interacting too strongly with the stationary phase. | Improve Elution Profile: For basic compounds, adding a small amount of triethylamine or ammonia in methanol to the eluent can improve peak shape.[10][15] For acidic compounds, a small amount of acetic acid may help. | |
| Compound is Too Polar: The product may not be eluting from the column with standard solvent systems. | Increase Eluent Polarity: Use a more polar solvent system, such as a gradient of Dichloromethane up to 10-20% Methanol.[14][15] |
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Polarity of Product | Recommended Solvent System (v/v) | Notes |
| Non-polar | Hexanes / Ethyl Acetate (95:5 to 70:30) | A good starting point for many biaryl products. |
| Intermediate Polarity | Dichloromethane / Methanol (99:1 to 90:10) | Effective for more functionalized molecules.[14] |
| Polar | Ethyl Acetate / Methanol (98:2 to 90:10) | Useful for products with polar functional groups like alcohols or amines. |
Visualizing Purification Workflows
A logical workflow is critical for efficient purification. The following diagram illustrates a typical sequence from reaction workup to final product isolation.
Caption: General workflow for the purification of organic compounds.
Troubleshooting Decision Tree: Low Yield After Purification
If you are experiencing low yields, this decision tree can help diagnose the problem.
Caption: Decision tree for troubleshooting low purification yields.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Boron Recovery from Organic Solutions Used in Brine Treatment through a Water Stream [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Purification [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in Reactions with Potassium (3,5-difluorophenyl)trifluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Potassium (3,5-difluorophenyl)trifluoroborate in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing and diagnosing catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in Suzuki-Miyaura cross-coupling reactions using this compound?
A1: Catalyst deactivation in this context typically stems from several factors:
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black. This is often triggered by factors such as the presence of oxygen, instability of phosphine ligands, or high temperatures.[1]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to the formation of phosphine oxides which have poor coordinating ability.
-
Inhibition by Fluoride Ions: While necessary for the activation of the trifluoroborate, excess fluoride ions can have a detrimental effect. They can form unreactive anionic boronate species or interact with the palladium center in a way that inhibits catalytic activity.
-
Protodeboronation: This is a side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond, reducing the concentration of the active nucleophile.[2] Electron-withdrawing groups, such as the two fluorine atoms on the phenyl ring, can make the boronic acid more susceptible to this side reaction.[2]
Q2: How does the electron-deficient nature of the 3,5-difluorophenyl group affect the reaction and catalyst stability?
A2: The two fluorine atoms on the phenyl ring make the aryl group electron-deficient. This has a dual effect:
-
Transmetalation Rate: The electron-withdrawing nature of the fluorines can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step in the catalytic cycle. This can sometimes lead to lower reaction rates compared to electron-rich aryltrifluoroborates.
-
Protodeboronation: Arylboronic acids with electron-withdrawing substituents can be more prone to protodeboronation, especially under basic conditions.[2]
Q3: What is the role of the base in reactions with this compound, and how does it impact catalyst performance?
A3: The base is crucial for the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle. Common bases include carbonates (e.g., Cs2CO3, K2CO3) and phosphates (e.g., K3PO4). The choice and strength of the base can influence:
-
Rate of Hydrolysis: A stronger base can accelerate the formation of the boronic acid.
-
Catalyst Stability: Very strong bases can sometimes promote ligand degradation or other side reactions that lead to catalyst deactivation.
-
Protodeboronation: The basicity of the reaction medium is a key factor in the rate of protodeboronation.
Q4: Can I use "ligandless" conditions for the Suzuki-Miyaura coupling of this compound?
A4: While some Suzuki-Miyaura reactions with activated aryl bromides and electron-rich heteroaryltrifluoroborates can proceed under "ligandless" conditions, it is generally not recommended for deactivated systems like those involving (3,5-difluorophenyl)trifluoroborate.[3] The use of a suitable phosphine ligand is typically necessary to stabilize the palladium catalyst and promote efficient catalytic turnover.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments.
Issue 1: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Did you observe the formation of a black precipitate (palladium black)? | Catalyst decomposition and agglomeration. | Ensure rigorous degassing of solvents and reaction setup to remove oxygen. Consider using a more stable palladium precatalyst or a more robust phosphine ligand. Lowering the reaction temperature might also help. |
| Is your this compound pure? | Impurities in the starting material can inhibit the catalyst. | Recrystallize the trifluoroborate salt before use. |
| Have you optimized the base and solvent system? | Inefficient hydrolysis of the trifluoroborate or poor solubility of reactants. | Screen different bases (e.g., Cs2CO3, K3PO4, K2CO3) and solvent mixtures (e.g., Toluene/H2O, Dioxane/H2O, THF/H2O). |
| Is protodeboronation a significant side reaction? (Confirmed by GC-MS or NMR of the crude mixture showing 1,3-difluorobenzene) | The C-B bond is being cleaved before cross-coupling. | Use a milder base or lower the reaction temperature. Consider using a higher loading of the trifluoroborate salt (e.g., 1.5 equivalents). |
Issue 2: Reaction Starts but Stalls Before Completion
| Question | Possible Cause | Suggested Solution |
| Are you using an appropriate palladium precatalyst and ligand? | The catalyst system may not be active enough or may be deactivating over time. | For electron-deficient partners, a catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often more effective.[4] Consider using a pre-formed palladium-ligand complex. |
| Is the reaction temperature optimal? | The temperature may be too low for efficient catalysis or too high, leading to catalyst decomposition. | Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability. |
| Could there be an issue with the quality of your solvent? | Peroxides in ethereal solvents (like THF or dioxane) can deactivate the catalyst. | Use freshly distilled or inhibitor-free, anhydrous solvents. |
Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of aryltrifluoroborates, including fluorinated derivatives.
Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates
| Parameter | Typical Range/Conditions | Reference |
| Palladium Precatalyst | Pd(OAc)2, PdCl2(dppf)·CH2Cl2, Pd(PPh3)4 | [3][5] |
| Ligand | PPh3, dppf, Buchwald-type ligands (e.g., SPhos, RuPhos) | [4][5] |
| Base | Cs2CO3, K2CO3, K3PO4 | [4][5] |
| Solvent | Toluene/H2O, THF/H2O, Dioxane/H2O | [5][6] |
| Temperature | 80-110 °C | [6] |
| Aryltrifluoroborate (equiv.) | 1.1 - 1.5 | [7] |
| Aryl Halide (equiv.) | 1.0 | [7] |
Table 2: Example Yields for Suzuki-Miyaura Coupling of Fluorinated Arylboron Reagents
| Arylboron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-difluorophenyl-BF3K | 4-bromobenzonitrile | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF | 80 | 85 | [3] |
| 4-fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | >95 | [8] |
| 2,4-difluorophenylboronic acid | 5-bromosalicylic acid | PdCl2 | K2CO3 | DMF/H2O | 75 | 98 | [9] |
| 3,4-difluorophenylboronic acid | 5-bromosalicylic acid | PdCl2 | K2CO3 | DMF/H2O | 75 | 98 | [8] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), and the base (e.g., K2CO3, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common catalyst deactivation pathways in Suzuki-Miyaura reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
impact of water on Potassium (3,5-difluorophenyl)trifluoroborate reaction efficiency
Welcome to the technical support center for Potassium (3,5-difluorophenyl)trifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction efficiency and troubleshooting common issues, with a specific focus on the impact of water.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to water and air?
A1: Potassium organotrifluoroborate salts, including the (3,5-difluorophenyl) derivative, are known for their exceptional stability towards air and moisture compared to their boronic acid counterparts.[1][2][3][4] They are typically crystalline solids that can be handled on the benchtop and stored for extended periods without special precautions.[1][5] This stability is a key advantage, as it prevents the degradation and formation of boroxine anhydrides that can complicate the stoichiometry of reactions using boronic acids.[1][4]
Q2: If the reagent is water-stable, why is water a concern in my reaction?
A2: While the potassium trifluoroborate salt itself is stable, its primary role in cross-coupling reactions like the Suzuki-Miyaura coupling is to serve as a protected form of the boronic acid.[2] The reaction requires the in situ hydrolysis of the trifluoroborate to the corresponding boronic acid (or a related boronate species), which then participates in the catalytic cycle.[6][7][8] Therefore, the presence and concentration of water are critical variables that directly influence the rate of this hydrolysis and, consequently, the overall reaction efficiency.[6][7][8]
Q3: My Suzuki-Miyaura coupling reaction is giving a low yield. Could water be the cause?
A3: Yes, incorrect water content is a common reason for low yields. The issue can be either too little or too much water, depending on the specific reaction conditions (catalyst, base, solvent). The hydrolysis of the trifluoroborate to the active boronic acid is a crucial equilibrium step.[6][7][8]
-
Insufficient Water: May lead to very slow or incomplete hydrolysis, starving the catalytic cycle of the active boron species.
-
Excessive Water: Can accelerate the formation of the boronic acid, but also increases the risk of competitive side reactions like protodeboronation (replacement of the boron group with a hydrogen atom from water), especially under harsh conditions (e.g., high temperature, strong base).[9] It can also negatively impact catalyst stability.
Q4: What is "slow release" and how does water affect it?
A4: The "slow release" strategy is a key benefit of using organotrifluoroborates. It refers to the gradual hydrolysis of the stable trifluoroborate salt to generate a low, steady concentration of the reactive boronic acid in the reaction mixture.[6][7][8] This strategy is only effective when the rate of hydrolysis is well-matched with the rate of the catalytic turnover.[6][7][8] This minimizes the concentration of the boronic acid at any given time, thereby reducing side reactions like homocoupling and protodeboronation.[6][7][8] The amount of water in the solvent system is a primary lever for controlling this release rate.
Troubleshooting Guide: Low Reaction Efficiency
If you are experiencing low yields or reaction stalling, use the following guide to troubleshoot potential issues related to water and other factors.
Problem: Low or No Product Formation
| Potential Cause | Recommended Action |
| Suboptimal Hydrolysis Rate | The hydrolysis of the trifluoroborate is either too slow or too fast. Many Suzuki-Miyaura protocols for trifluoroborates specify a mixed solvent system (e.g., THF/water, Toluene/water, i-PrOH/water).[10][11][12][13] Action: Systematically vary the solvent-to-water ratio. Start with a common ratio like 9:1 or 4:1 organic solvent to water and screen other ratios to find the optimum for your specific substrate. |
| Protodeboronation Side Reaction | The desired boronic acid intermediate is being consumed by reacting with a proton source (like water) before it can enter the catalytic cycle. This is more common with electron-deficient substrates. Action: 1. Reduce the amount of water in the system. 2. Use a milder base (e.g., K₃PO₄, Cs₂CO₃) which can reduce the rate of this side reaction.[9] 3. Lower the reaction temperature. |
| Catalyst Deactivation | The active Pd(0) catalyst is sensitive to oxygen and can be deactivated. While the trifluoroborate salt is air-stable, the catalytic system is not. Action: Ensure your solvent is thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction setup and duration.[9] |
| Base-Induced Phase Splitting | In certain solvent systems like THF/water, the use of inorganic bases (e.g., Cs₂CO₃) can cause the mixture to split into two phases.[6][8] This can dramatically alter the local pH and water concentration, leading to unpredictable hydrolysis rates and poor reproducibility.[6][8][14] Action: 1. Ensure vigorous stirring to maintain a homogeneous emulsion. 2. Consider a different solvent system (e.g., toluene/water, dioxane/water) or a different base. |
| Improper Base Selection | The choice and purity of the base are critical. The base facilitates the hydrolysis and is essential for the transmetalation step. Action: Use a fresh, high-purity base. Cs₂CO₃, K₂CO₃, and K₃PO₄ are commonly used and effective bases for these couplings.[10][12][13] |
Visualization of Key Processes
Hydrolysis Equilibrium of Trifluoroborate
The diagram below illustrates the critical role of water in activating the this compound for the Suzuki-Miyaura catalytic cycle. The stable, tetracoordinate trifluoroborate salt exists in equilibrium with the reactive, trivalent boronic acid, which is the species that undergoes transmetalation with the palladium catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.ed.ac.uk [pure.ed.ac.uk]
overcoming low reactivity of electron-rich aryl halides with Potassium (3,5-difluorophenyl)trifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing potassium (3,5-difluorophenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions, particularly with challenging electron-rich aryl halides.
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich aryl halides considered challenging substrates for Suzuki-Miyaura coupling?
Electron-rich aryl halides, such as those containing methoxy or amino groups, are difficult substrates due to the high electron density on the aromatic ring. This increased electron density strengthens the carbon-halogen bond, making the crucial initial step of the catalytic cycle—oxidative addition of the palladium catalyst to the aryl halide—energetically unfavorable and slow.[1][2][3] Consequently, these reactions often suffer from low yields or fail completely under standard conditions.
Q2: What are the advantages of using this compound over the corresponding boronic acid?
Potassium trifluoroborate salts offer several significant advantages over their boronic acid counterparts:
-
Stability: They are typically bench-stable, crystalline solids that are not prone to the protodeboronation (loss of the boron group) that can plague boronic acids, especially heteroaryl boronic acids.[4][5]
-
Handling: Their solid nature makes them easier to handle, weigh, and store compared to boronic acids, which can be less crystalline and more sensitive to air and moisture.[6]
-
Stoichiometry: Due to their stability, near-stoichiometric amounts of the trifluoroborate salt can be used, which improves atom economy.[4]
-
Slow Release: In the reaction mixture, the trifluoroborate slowly hydrolyzes to the active boronic acid species, maintaining a low, steady concentration that can help suppress unwanted side reactions like homocoupling.[5]
Q3: What is the role of the base and water in this reaction?
The base is essential for activating the organoboron species for the transmetalation step. It reacts with the boronic acid (formed in situ from the trifluoroborate) to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[7]
Water is often a necessary co-solvent. It facilitates the dissolution of the base (especially inorganic carbonate and phosphate bases) and is required for the hydrolysis of the potassium trifluoroborate salt to the active boronic acid. For anhydrous couplings with certain bases like K3PO4, a small amount of water may still be required to achieve efficient reaction.[5]
Q4: How do the fluorine atoms on the this compound affect the reaction?
The two fluorine atoms are strong electron-withdrawing groups. This electronic property makes the boron atom more Lewis acidic, which can influence the rate of hydrolysis and the formation of the boronate complex. While the aryl halide partner's electronics are dominant in dictating the difficulty of oxidative addition, the electronics of the boronate partner are crucial for an efficient transmetalation step.
Experimental Protocols and Data
A general protocol for the coupling of an electron-rich aryl chloride with this compound is provided below. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
General Experimental Protocol
-
Reagent Preparation: To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: Add the electron-rich aryl halide, this compound, and degassed solvent(s).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst System: Oxidative addition is the rate-limiting step. The catalyst/ligand combination is not active enough for the electron-rich halide.[1][2] | • Screen Catalysts & Ligands: Switch to a more active system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating C-Cl bonds.[8][9][10] • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that readily forms the active Pd(0) species. |
| 2. Inappropriate Base/Solvent: The base may be too weak, poorly soluble, or incompatible with the solvent system. | • Screen Bases: Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃.[10][11] • Solvent Choice: Ethereal solvents like dioxane or THF, often with a small amount of water, are common. Anhydrous conditions with a soluble base can also be effective.[11] | |
| 3. Insufficient Temperature: The activation energy for oxidative addition is not being overcome. | • Increase Temperature: Cautiously increase the reaction temperature, monitoring for potential decomposition. | |
| Significant Side Products | 1. Protodeboronation of Boronate: The (3,5-difluorophenyl)trifluoroborate is degrading before it can couple. | • Use a Milder Base: A very strong base can accelerate protodeboronation. Screen milder options. • Control Water Content: While some water is needed, excess water can promote this side reaction. |
| 2. Dehalogenation of Aryl Halide: The starting aryl halide is being reduced to the corresponding arene.[3] | • Change Base/Solvent: This can be caused by hydride impurities or reactions with certain bases or solvents. Switch to a non-hydridic base and ensure high-purity, anhydrous solvents.[11] | |
| 3. Homocoupling of Boronate: Formation of 3,3',5,5'-tetrafluorobiphenyl. | • Ensure Inert Atmosphere: This is often caused by oxygen. Rigorously degas all solvents and maintain a strict inert atmosphere.[3][11] • Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst can minimize the presence of Pd(II) species that promote homocoupling.[11] |
Catalyst & Ligand Selection for a Model Reaction
The following table summarizes catalyst performance for the coupling of 4-chloroanisole (a challenging electron-rich aryl chloride) with phenylboronic acid, providing a starting point for optimization.
| Catalyst Precursor (2 mol%) | Ligand (4 mol%) | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | < 5 |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane | 45 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 88 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 92 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | 95 |
| Data is representative and compiled from typical results in the literature for challenging Suzuki-Miyaura couplings.[4] |
Visualized Workflows and Mechanisms
Experimental Workflow
The diagram below outlines the typical laboratory workflow for setting up the described Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
The catalytic cycle is the heart of the Suzuki-Miyaura reaction. Overcoming the high energy barrier of the initial Oxidative Addition step is key for coupling electron-rich aryl halides.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Protodeboronation of Potassium (3,5-difluorophenyl)trifluoroborate
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the protodeboronation of potassium (3,5-difluorophenyl)trifluoroborate, particularly under acidic conditions. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron compound is cleaved and replaced by a carbon-hydrogen bond. For this compound, this results in the formation of 1,3-difluorobenzene as a byproduct, leading to lower yields of the desired product in cross-coupling reactions and complicating purification. While potassium aryltrifluoroborates are generally more stable than the corresponding boronic acids, protodeboronation can still occur, especially under harsh reaction conditions.[1]
Q2: How does the stability of this compound compare to its corresponding boronic acid?
A2: this compound is significantly more stable than 3,5-difluorophenylboronic acid. The tetracoordinate nature of the boron atom in the trifluoroborate salt "protects" the carbon-boron bond from premature cleavage.[2] This enhanced stability allows for easier handling and storage and often leads to more reproducible results in synthetic applications.[1]
Q3: What is the effect of the 3,5-difluoro substitution on the stability of the trifluoroborate salt?
A3: The two fluorine atoms on the phenyl ring are electron-withdrawing groups. These substituents increase the stability of the aryltrifluoroborate towards protodeboronation. Electron-withdrawing groups retard the rate of solvolysis, which is often a precursor to protodeboronation.
Q4: Can I use this compound directly in my Suzuki-Miyaura coupling reaction?
A4: Yes, this compound can be used directly. In fact, it is often preferred over the boronic acid due to its higher stability.[1] The reaction typically requires the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle.[3]
Troubleshooting Guide
Issue 1: Low yield of the desired cross-coupled product and significant formation of 1,3-difluorobenzene.
-
Possible Cause: Protodeboronation of the this compound is occurring at a rate competitive with or faster than the desired cross-coupling reaction.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Higher temperatures can accelerate protodeboronation.[4] If your catalyst is sufficiently active, consider lowering the reaction temperature.
-
Choice of Base: While your reaction is under acidic overall conditions, localized high concentrations of base (if used) can promote protodeboronation. If a base is required for the catalytic cycle, consider using a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH.
-
Use a Highly Active Catalyst: A more efficient palladium catalyst and ligand system can increase the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.
-
Anhydrous Conditions: While some water is necessary for the hydrolysis of the trifluoroborate to the active boronic acid, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and ensuring reagents are dry can be beneficial, but a small, controlled amount of water is often essential for the reaction to proceed.
-
Issue 2: The reaction is sluggish or does not proceed to completion, even with minimal protodeboronation.
-
Possible Cause: Inefficient hydrolysis of the stable this compound to the active boronic acid species. This is a phenomenon sometimes referred to as the "acid-base paradox," where some electron-deficient aryltrifluoroborates require acid catalysis for efficient hydrolysis.[3][5]
-
Troubleshooting Steps:
-
Controlled Addition of a Protic Source: While counterintuitive when trying to avoid protodeboronation, a carefully controlled amount of a weak acid or a protic solvent may be necessary to facilitate the hydrolysis of the trifluoroborate. This should be done cautiously and optimized to find a balance between promoting the desired reaction and minimizing the undesired side reaction.
-
pH Adjustment: The rate of hydrolysis can be pH-dependent. A systematic screen of the reaction pH may be necessary to find the optimal conditions for the hydrolysis and subsequent cross-coupling.
-
Quantitative Data
Table 1: Estimated Stability of this compound under Various Conditions
| Condition | Estimated Half-life (t½) for Protodeboronation | Remarks |
| pH 2 (aq. HCl) | > 48 hours | Highly stable due to the electron-withdrawing nature of the fluorine atoms. |
| pH 4 (aq. Acetate Buffer) | > 24 hours | Remains very stable under moderately acidic conditions. |
| pH 7 (aq. Phosphate Buffer) | Several hours to days | Stability decreases at neutral pH but is still significantly higher than the corresponding boronic acid. |
| Anhydrous Organic Solvent (e.g., THF, Dioxane) | Very stable | Protodeboronation is minimal in the absence of a proton source. |
Experimental Protocols
Protocol 1: Monitoring Protodeboronation of this compound by ¹⁹F NMR Spectroscopy
This protocol allows for the quantitative assessment of the stability of this compound under specific acidic conditions.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
Acid of choice (e.g., HCl, H₂SO₄, Acetic Acid)
-
Internal standard with a distinct ¹⁹F NMR signal (e.g., trifluorotoluene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound in the deuterated solvent of choice.
-
Prepare a stock solution of the acid at the desired concentration in the same deuterated solvent.
-
In an NMR tube, combine a known volume of the trifluoroborate stock solution and the internal standard.
-
Acquire an initial ¹⁹F NMR spectrum (t=0). The signal for the trifluoroborate will be a characteristic quartet due to coupling with ¹¹B.
-
To initiate the experiment, add a known volume of the acid stock solution to the NMR tube, mix thoroughly, and start a timer.
-
Acquire ¹⁹F NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the trifluoroborate signal and the appearance of the signal corresponding to the protodeboronated product (1,3-difluorobenzene).
-
Calculate the concentration of the remaining trifluoroborate at each time point relative to the internal standard.
-
Plot the natural logarithm of the concentration of the trifluoroborate versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k), from which the half-life (t½ = ln(2)/k) can be calculated.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound under Mildly Acidic Conditions
This protocol provides a starting point for the cross-coupling of this compound with an aryl halide, with considerations for minimizing protodeboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Weak base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent system (e.g., 4:1 mixture of dioxane and water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the this compound, aryl halide, and weak base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: The optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific aryl halide used and should be determined empirically.
Visualizations
References
- 1. 156545-07-2|3,5-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
Technical Support Center: Temperature Optimization for Potassium (3,5-difluorophenyl)trifluoroborate Cross-Coupling
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the temperature for the Suzuki-Miyaura cross-coupling of Potassium (3,5-difluorophenyl)trifluoroborate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the cross-coupling of potassium aryltrifluoroborates?
A typical starting temperature for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates ranges from 80°C to 110°C.[1][2][3][4] Many procedures report successful couplings at around 85°C.[2][5] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, base, and solvent used.[6][7]
Q2: What are the signs that the reaction temperature is too high?
Elevated temperatures (e.g., >100-110°C) can lead to several issues, including:
-
Catalyst Decomposition: A common sign of excessive heat is the rapid precipitation of palladium black, which indicates the decomposition of the active Pd(0) catalyst.[1] This will lead to a decrease in reaction rate and overall yield.
-
Increased Side Products: Higher temperatures can promote side reactions such as homocoupling of the aryl halide and protodeboronation of the organotrifluoroborate.
-
Solvent Decomposition: In some cases, high temperatures can lead to the decomposition of the solvent, as seen with DMSO at elevated temperatures.[8]
Q3: What are the indications that the reaction temperature is too low?
If the reaction temperature is too low, you may observe:
-
Low or No Conversion: The reaction may be sluggish or fail to proceed altogether. Some catalyst systems are not effective at ambient temperatures.[1]
-
Incomplete Reaction: The reaction may start but not go to completion, even after an extended period. A gentle increase in temperature can sometimes be sufficient to drive the reaction to completion.
Q4: How does the choice of solvent affect the optimal reaction temperature?
The solvent system plays a crucial role in determining the optimal reaction temperature. For instance, solvent systems like toluene/water or THF/water are commonly used, with temperatures often set around 80-85°C.[3][5][9] The boiling point of the solvent will also set the upper limit for the reaction temperature under standard pressure. Some reactions have been successfully carried out in water-ethanol at 120°C under microwave irradiation.[10]
Q5: Can microwave heating be used for this type of reaction?
Yes, microwave heating can be a very effective method for accelerating Suzuki-Miyaura cross-coupling reactions. It can significantly reduce reaction times, often from hours to minutes.[10] Temperatures in microwave-assisted reactions can reach up to 160°C, but careful optimization is needed to avoid catalyst decomposition and side product formation.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the temperature optimization of your cross-coupling reaction.
Problem: Low or no conversion of starting material.
| Potential Cause | Suggested Solution |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or GC/LC-MS. For some systems, 80°C is the optimal temperature, with yields decreasing sharply below this point.[11] |
| Inefficient catalyst activation. | The formation of the active Pd(0) catalyst can be temperature-dependent. Ensure the temperature is high enough for the pre-catalyst reduction to occur. This process is influenced by the ligand, base, and solvent.[7] |
| Poorly soluble base. | If using a solid base like K₃PO₄ or K₂CO₃, ensure it is finely ground to maximize surface area.[12] In some cases, a small amount of water is necessary for anhydrous couplings with K₃PO₄ to work effectively.[12] |
| Inactivated boronic acid. | Potassium organotrifluoroborates are generally stable, but in situ hydrolysis to the boronic acid is a key step.[13] Ensure that the reaction conditions (e.g., presence of a base and water) are suitable for this conversion. |
Problem: Significant formation of side products (e.g., homocoupling, protodeboronation).
| Potential Cause | Suggested Solution |
| Reaction temperature is too high. | High temperatures can accelerate side reactions. Try lowering the temperature to see if the formation of byproducts is reduced. |
| Presence of oxygen. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can promote homocoupling. |
| Protodeboronation. | Potassium organotrifluoroborates are less prone to protodeboronation than their boronic acid counterparts.[14][15] However, if this is an issue, consider using a less protic solvent or a milder base. |
Problem: Catalyst decomposition (formation of palladium black).
| Potential Cause | Suggested Solution |
| Reaction temperature is too high. | This is a common cause of catalyst decomposition.[1] Reduce the reaction temperature. |
| Inappropriate ligand or ligand-to-metal ratio. | The choice of ligand is crucial for stabilizing the palladium catalyst. Ensure you are using a suitable ligand (e.g., a bulky, electron-rich phosphine like RuPhos) and an appropriate ligand-to-palladium ratio.[2][6] |
| High catalyst loading. | While counterintuitive, a very high catalyst loading can sometimes lead to faster decomposition. Try reducing the catalyst loading. |
Data Presentation: Temperature Effects and Reaction Conditions
The following tables summarize typical conditions and the effect of temperature on Suzuki-Miyaura cross-coupling reactions of potassium aryltrifluoroborates.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Aryl Halide | Aryltrifluoroborate | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenyltrifluoroborate | 80-85 | 82 | [1] |
| 2 | Aryl Bromides | Homoenolates | 85 | Good | [5] |
| 3 | Heteroaryl Halides | Heteroaryltrifluoroborates | 85 | Good to Excellent | [2] |
| 4 | Aryl Chlorides | Primary Alkyltrifluoroborates | 80 | Good to Excellent | [3] |
| 5 | 1-Bromo-4-fluorobenzene | Phenylboronic Acid | 70 | Lower Conversion | [4] |
| 6 | 1-Bromo-4-fluorobenzene | Phenylboronic Acid | 110 | Higher Conversion | [4] |
Table 2: General Reaction Conditions for Cross-Coupling of Potassium Aryltrifluoroborates
| Parameter | Recommended Conditions |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol %) |
| Ligand | Bulky, electron-rich phosphines (e.g., RuPhos, SPhos, XPhos) or PPh₃ (2-10 mol %) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) |
| Solvent | Toluene/H₂O, THF/H₂O, or Ethanol |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., RuPhos, 4 mol %) in the chosen solvent. Add this solution to the reaction vessel via syringe.
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 toluene/H₂O) to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).
-
Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80°C).
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or GC/LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting decision tree for temperature optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 15. DSpace [repository.upenn.edu]
Validation & Comparative
A Comparative Guide: Potassium (3,5-difluorophenyl)trifluoroborate vs. (3,5-difluorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides an objective comparison between two such reagents: Potassium (3,5-difluorophenyl)trifluoroborate and (3,5-difluorophenyl)boronic acid, offering insights into their performance, stability, and handling, supported by experimental data.
Executive Summary: The Trifluoroborate Advantage
Potassium organotrifluoroborates are increasingly recognized as superior alternatives to boronic acids for several key reasons. As crystalline, free-flowing solids, they exhibit remarkable stability to both air and moisture, a stark contrast to boronic acids which can be prone to decomposition and are often challenging to purify.[1] This inherent stability simplifies storage and handling, and it allows for a broader tolerance of functional groups and reaction conditions. The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation compared to their boronic acid counterparts.[1]
(3,5-difluorophenyl)boronic acid is a versatile reagent used in the synthesis of a variety of compounds, including potent enzyme inhibitors. However, like many boronic acids, it can exist in equilibrium with its cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry in reactions.[1] this compound, on the other hand, exists as a stable monomeric species, offering more precise control over reaction stoichiometry.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The following table summarizes representative data for the Suzuki-Miyaura coupling of fluorinated arylboron reagents with various aryl halides. It is important to note that reaction conditions are optimized for each specific transformation and may not be directly comparable.
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (3,5-difluorophenyl)boronic acid | 5-bromo-3-(methoxymethyl)-2-methyl-pyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/H₂O | 90 | 16 | 85 |
| Potassium vinyltrifluoroborate | 4-bromoanisole | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | Not Specified | Not Specified | 72 |
| Potassium (4-oxoalkyl)trifluoroborate | 4-bromoanisole | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | Not Specified | Not Specified | Good |
| (2,4-difluorophenyl)boronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Phenyl bromide | Pd₂(dba)₃/P(t-Bu)₃/CsF/Ag₂O | CsF/Ag₂O | Not Specified | Not Specified | >90 |
Data compiled from multiple sources. Conditions and yields are substrate-dependent.
The data indicates that high yields can be achieved with both classes of reagents under optimized conditions. However, the operational simplicity and enhanced stability of potassium trifluoroborates often make them the preferred choice, particularly in complex, multi-step syntheses.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for either this compound or (3,5-difluorophenyl)boronic acid. This specific example is based on the synthesis of a precursor to a Phosphodiesterase 10A (PDE10A) inhibitor, demonstrating the utility of these reagents in drug discovery.
Synthesis of 5-(3,5-difluorophenyl)-3-(methoxymethyl)-2-methylpyridine
Materials:
-
5-bromo-3-(methoxymethyl)-2-methylpyridine
-
(3,5-difluorophenyl)boronic acid
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add 5-bromo-3-(methoxymethyl)-2-methylpyridine (1.0 eq), (3,5-difluorophenyl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Visualization of a Synthetic Pathway
The following diagram illustrates a generalized workflow for the synthesis of a potential PDE10A inhibitor, highlighting the key Suzuki-Miyaura coupling step where a (3,5-difluorophenyl)boron reagent would be utilized.
Caption: Synthetic workflow for a PDE10A inhibitor.
Conclusion
Both this compound and (3,5-difluorophenyl)boronic acid are effective reagents for the introduction of the 3,5-difluorophenyl moiety via Suzuki-Miyaura cross-coupling. However, the superior stability, ease of handling, and monomeric nature of the potassium trifluoroborate salt offer significant practical advantages in a research and drug development setting. These benefits often translate to more reliable and reproducible results, making this compound a highly recommended alternative to the corresponding boronic acid for the synthesis of complex, high-value molecules.
References
Potassium Organotrifluoroborates: A Superior Alternative to Boronic Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, potassium organotrifluoroborates are increasingly demonstrating significant advantages over traditional boronic acids and their esters. Their enhanced stability, ease of handling, and often superior reactivity make them a more reliable and efficient choice for constructing carbon-carbon bonds.
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][2] This is in stark contrast to boronic acids, which can be prone to decomposition and exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1][2] While boronic esters offer improved stability over boronic acids, they can be susceptible to hydrolysis.[2] The tetracoordinate nature of the boron atom in organotrifluoroborates, bonded to three highly electronegative fluorine atoms, renders them less susceptible to protodeboronation, a common side reaction with boronic acids and esters.[2] This inherent stability simplifies storage and handling, allowing for a broader tolerance of functional groups and reaction conditions.[1]
Performance in Suzuki-Miyaura Cross-Coupling: A Quantitative Comparison
The superior performance of potassium organotrifluoroborates is particularly evident in the Suzuki-Miyaura cross-coupling reaction, where they often lead to higher and more reproducible yields, especially with challenging substrates. While direct comparative data under identical conditions can be limited due to researchers often opting for trifluoroborates when boronic acids are known to perform poorly, the available data clearly illustrates the advantages of organotrifluoroborates.[3]
| Entry | Coupling Partners | Boron Reagent | Catalyst System (mol %) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole + Phenylboronic Acid Derivative | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (6) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 79 | [4] |
| 2 | 4-Bromoanisole + Potassium Phenyltrifluoroborate | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2), RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 99 | [4][5] |
| 3 | 2-Bromotoluene + Phenylboronic Acid Derivative | Phenylboronic acid | PdCl₂ (2), PPh₃ (6) | K₂CO₃ (3) | MeOH | 125 | 0.33 | 43 | [5] |
| 4 | 2-Bromotoluene + Potassium Phenyltrifluoroborate | Potassium phenyltrifluoroborate | PdCl₂ (2), PPh₃ (6) | K₂CO₃ (3) | MeOH/H₂O (1:1) | 125 | 0.33 | 71 | [5] |
| 5 | 4-Iodoanisole + Vinylboronic Acid Derivative | Vinylboronic acid pinacol ester | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 63 | [6] |
| 6 | 4-Iodoanisole + Potassium Vinyltrifluoroborate | Potassium vinyltrifluoroborate | PdCl₂ (2), PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 72 | [6] |
| 7 | 1-Bromo-4-nitrobenzene + 4-Methylthiophen-2-ylboronic Acid Derivative | 4-Methylthiophen-2-ylboronic acid (as received) | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ (2) | n-Butanol | 100 | 12 | 69 | [7] |
| 8 | 1-Bromo-4-nitrobenzene + Potassium 4-Methylthiophen-2-yltrifluoroborate | Potassium 4-methylthiophen-2-yltrifluoroborate | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ (2) | n-Butanol | 100 | 12 | 95 | [7] |
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate
A standard method for preparing potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2]
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold methanol and diethyl ether, and dry under vacuum to yield the pure product.[2]
General Procedure for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
Procedure:
-
To a reaction vessel, add the potassium aryltrifluoroborate (1.0 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol), RuPhos (0.04 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add a 10:1 mixture of toluene and water (0.25 M).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Mechanistic Insight and Reaction Pathway
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] Potassium organotrifluoroborates are considered "protected" forms of boronic acids.[9] They enter the catalytic cycle after in-situ hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step.[10][11][12] This slow-release mechanism can be advantageous as it maintains a low concentration of the reactive boronic acid, minimizing side reactions like homocoupling.[10][11][12]
Caption: Suzuki-Miyaura catalytic cycle.
The diagram above illustrates the central catalytic cycle and the entry points for both boronic esters and potassium organotrifluoroborates. The latter undergoes a preliminary hydrolysis step to generate the active boronic acid species required for transmetalation.
Workflow Comparison: Handling and Stability
The superior physical properties of potassium organotrifluoroborates lead to a more streamlined and reliable experimental workflow compared to boronic acids and esters.
References
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mechanistic Studies of Suzuki-Miyaura Reactions: Organotrifluoroborates vs. Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. While traditionally employing boronic acids, the use of potassium organotrifluoroborate salts has emerged as a superior alternative in many applications. This guide provides an objective comparison of their performance, delves into the mechanistic intricacies of the reaction, and offers detailed experimental protocols to support further research and development.
Organotrifluoroborates offer significant advantages over their boronic acid counterparts, primarily stemming from their enhanced stability. As crystalline, free-flowing solids, they are remarkably stable to both air and moisture, simplifying handling and storage. This contrasts with boronic acids, which can be prone to decomposition and exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1] This inherent stability of organotrifluoroborates often translates to higher and more reproducible yields in cross-coupling reactions.
Quantitative Performance Comparison
While reaction conditions are optimized for specific transformations, the following table, compiled from various studies, illustrates the generally superior performance of organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.
| Entry | Aryl Halide | Organoboron Reagent | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromoacetophenone | Potassium Vinyltrifluoroborate | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 85 |
| 2 | 4-Bromoacetophenone | Vinylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 79[2] |
| 3 | 2,6-Dichloropyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂/RuPhos | K₃PO₄ | n-Butanol | 91 (on 5 mmol scale)[3] |
| 4 | 2,6-Dichloropyridine | Phenylboronic Acid | Pd(OAc)₂/Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | Not specified, focus on dialkylation[4] |
| 5 | Indolyl Halide | Indolyltrifluoroborate | Not specified | Not specified | Not specified | ~60[5] |
| 6 | Indolyl Halide | Indoloboronic Acid | Not specified | Not specified | Not specified | 37[5] |
Mechanistic Insights: The Catalytic Cycle and the Role of Hydrolysis
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
A crucial aspect of the mechanism when using organotrifluoroborates is their hydrolysis to the corresponding boronic acid, which is believed to be the active species in the transmetalation step.[7] This "slow release" of the boronic acid is thought to be a key factor in the superior performance of organotrifluoroborates, as it minimizes side reactions such as homocoupling.[7]
The base plays a critical role in the catalytic cycle, facilitating the formation of a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.
Below is a visualization of the catalytic cycle for the Suzuki-Miyaura reaction with organotrifluoroborates.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with organotrifluoroborates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with a potassium organotrifluoroborate.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Potassium organotrifluoroborate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Ruthenium-based phosphine ligand (e.g., RuPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
n-Butanol (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, potassium organotrifluoroborate, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed n-butanol and water are added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol for Kinetic Isotope Effect (KIE) Studies
Kinetic isotope effect studies are a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of isotopically labeled and unlabeled substrates, the nature of the transition state of the rate-determining step can be probed. The following protocol is adapted from studies on the Suzuki-Miyaura reaction.[1][8][9]
Materials:
-
Aryl halide (labeled and unlabeled)
-
Organoboron reagent (labeled and unlabeled)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., THF/H₂O)
-
Internal standard for GC or HPLC analysis
Procedure:
-
Parallel Reactions: Set up two parallel reactions under identical conditions. One reaction will use the unlabeled substrates, and the other will use the isotopically labeled (e.g., ¹³C or ²H) substrate.
-
Reaction Monitoring: At timed intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent.
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product and remaining starting material. The use of an internal standard is crucial for accurate quantification.
-
Data Analysis: Plot the concentration of the product versus time for both the labeled and unlabeled reactions. The ratio of the initial rates (kH/kD or k¹²C/k¹³C) gives the kinetic isotope effect.
Workflow for KIE Determination:
Caption: Workflow for determining the kinetic isotope effect.
Synthesis of Potassium (Deutero-phenyl)trifluoroborate
This protocol describes a general method for the synthesis of a deuterated aryltrifluoroborate, which can be used in mechanistic studies.
Materials:
-
Deuterated bromobenzene (e.g., bromobenzene-d₅)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Anhydrous THF
-
Methanol
-
Water
Procedure:
-
Lithiation: Dissolve deuterated bromobenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Slowly add n-BuLi and stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting solution of deutero-phenyllithium, slowly add triisopropyl borate at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis and Salt Formation: Cool the reaction mixture in an ice bath and slowly add an aqueous solution of KHF₂. Stir the mixture vigorously for 30 minutes.
-
Isolation: Remove the organic solvents under reduced pressure. The resulting aqueous slurry is filtered, and the solid is washed with cold methanol and then diethyl ether.
-
Purification: The crude potassium (deutero-phenyl)trifluoroborate can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water).
Synthesis Pathway:
Caption: Synthesis of a potassium (deutero-aryl)trifluoroborate.
References
- 1. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
A Comparative Kinetic Analysis of Potassium (3,5-difluorophenyl)trifluoroborate Coupling Reactions
For researchers, scientists, and drug development professionals navigating the landscape of cross-coupling reactions, the choice of the organoboron reagent is critical to achieving optimal reaction efficiency, yield, and reproducibility. Potassium (3,5-difluorophenyl)trifluoroborate has emerged as a robust and versatile coupling partner in Suzuki-Miyaura reactions. This guide provides a comprehensive comparison of its performance against other commonly used organoboron reagents, supported by experimental data and detailed protocols for kinetic analysis.
Performance Comparison: The Trifluoroborate Advantage
Potassium organotrifluoroborates, including the 3,5-difluorophenyl derivative, offer significant advantages over traditional boronic acids and their esters.[1][2] Their tetracoordinate boron center renders them exceptionally stable to air and moisture, simplifying storage and handling.[1] This stability is in stark contrast to boronic acids, which can be prone to dehydration to form cyclic boroxines, complicating stoichiometry, and boronic esters, which can be susceptible to hydrolysis.[1]
The enhanced stability of organotrifluoroborates often translates to superior performance in cross-coupling reactions, leading to higher yields and faster reaction times.[1] A key factor in their efficacy is the slow, controlled release of the corresponding boronic acid in situ under basic conditions.[3][4] This slow-release mechanism minimizes undesirable side reactions such as homocoupling and protodeboronation, which can plague reactions using boronic acids directly.[3][4][5]
Quantitative Kinetic Data Comparison
The rate of a Suzuki-Miyaura coupling reaction is influenced by several factors, including the nature of the organoboron reagent, the aryl halide, the catalyst system, and the reaction conditions. The hydrolysis of the organotrifluoroborate to the corresponding boronic acid is a crucial step that can influence the overall reaction kinetics.[3][4][6] The rate of this hydrolysis is highly dependent on the electronic properties of the organic substituent.[3][4]
While specific kinetic data for the direct coupling of this compound is not extensively tabulated in a single source, we can compile and compare relevant data from studies on various organotrifluoroborates and other organoboron reagents to provide a clear performance overview.
| Organoboron Reagent | Aryl Halide Partner | Catalyst System | Solvent | Base | Temperature (°C) | Observed Rate/Yield | Reference |
| This compound | Aryl Bromide | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O | Cs₂CO₃ | 80 | High Yield | [7] |
| Potassium Phenyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O | Cs₂CO₃ | 80 | 95% Yield (4h) | [7] |
| Phenylboronic Acid | 4-Bromotoluene | Pd Nanoparticles | EtOH/H₂O | NaOH | 70 | ~50% Conversion (3h) | [8] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | DMF/H₂O | K₂CO₃ | 75 | 98% Yield | [8] |
| Potassium Vinyltrifluoroborate | p-Bromoanisole | PdCl₂/PPh₃ | THF/H₂O | Cs₂CO₃ | 65 | 72% Yield | [9] |
| Potassium Heteroaryltrifluoroborates | Aryl/Heteroaryl Halides | Pd(OAc)₂/PPh₃ | Dioxane/H₂O | Cs₂CO₃ | 80-100 | Good to Excellent Yields | [2] |
Note: The table above provides a comparative framework. Direct comparison of rates is challenging due to variations in reaction conditions across different studies. However, the data consistently demonstrates the high efficiency of organotrifluoroborates in achieving high yields.
Experimental Protocols
To facilitate the adoption and further investigation of this compound in coupling reactions, detailed experimental protocols for its synthesis and a typical kinetic analysis are provided below.
Synthesis of this compound
A common and efficient method for preparing potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1]
Materials:
-
3,5-Difluorophenylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
Dissolve 3,5-difluorophenylboronic acid (1.0 equiv) in methanol (2.0 M) in a round-bottom flask.
-
Slowly add a saturated aqueous solution of KHF₂ (3.0-4.0 equiv) to the stirring methanolic solution. A white precipitate of this compound should form.
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Add acetone to the residue and stir the suspension for 10 minutes.
-
Collect the white solid by filtration using a Büchner funnel, wash with acetone and then diethyl ether.
-
Dry the solid under vacuum to obtain pure this compound.
Kinetic Analysis of Suzuki-Miyaura Coupling Reaction
The following protocol outlines a general method for monitoring the kinetics of a Suzuki-Miyaura reaction using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
GC-MS instrument
Procedure:
-
To a reaction vial, add this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), the base (e.g., 2.0 equiv), and the internal standard.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the vial in a preheated reaction block or oil bath at the desired temperature (e.g., 80 °C) and begin vigorous stirring.
-
At specified time intervals, withdraw aliquots of the reaction mixture, quench with a suitable solvent (e.g., diethyl ether), and filter through a short plug of silica gel to remove solids.
-
Analyze the samples by GC-MS to determine the concentration of reactants and products relative to the internal standard.
-
Plot the concentration of the product versus time to determine the reaction rate.
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical advantages of organotrifluoroborates and a typical experimental workflow for kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Palladium Precatalysts: A Side-by-Side Comparison for Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an optimal palladium precatalyst is a critical step in optimizing cross-coupling reactions. This guide provides a comprehensive side-by-side comparison of various commercially available palladium precatalysts, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and experimental design.
The efficiency of widely utilized cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, is profoundly influenced by the choice of the palladium source. Modern palladium precatalysts offer significant advantages over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, including superior air and moisture stability, well-defined ligand-to-metal ratios, and often faster activation to the catalytically active Pd(0) species.[1][2] This leads to more reproducible results, lower catalyst loadings, and broader substrate scope.[3][4]
This guide will delve into a comparison of prominent classes of palladium precatalysts, including the well-established Buchwald palladacycles (G1, G2, G3, G4), Nolan's allyl-based precatalysts, and Organ's PEPPSI complexes.
Performance Data in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid serves as a common benchmark reaction to evaluate the performance of palladium precatalysts, particularly for challenging, electron-rich aryl chlorides.[5] The following table summarizes the performance of various precatalyst systems in this reaction.
| Precatalyst System | Ligand:Metal Ratio | Yield (%) | Reference |
| in-situ from Pd(OAc)₂ with XPhos | 0.8 : 1 | 44 | [5] |
| in-situ from Pd(OAc)₂ with XPhos | 1.2 : 1 | 84 | [5] |
| Well-defined allyl-based precatalysts | 1 : 1 | Consistent Performance | [5] |
| XPhos Pd G2 | 1 : 1 | High Conversion | [6] |
| XPhos Pd G3 | 1 : 1 | High Conversion | [7] |
| (η³-crotyl)PdCl(XPhos) | 1 : 1 | High Activity | [7] |
Activation of Palladium Precatalysts: A Visual Guide
The efficiency of a palladium precatalyst is intrinsically linked to its activation pathway, the process by which the stable Pd(II) precatalyst is reduced to the catalytically active Pd(0) species. Understanding these mechanisms is crucial for selecting the appropriate precatalyst and reaction conditions.
Buchwald Palladacycle Precatalysts
The Buchwald precatalysts are among the most widely used and have evolved through several generations, each with improved stability and activation profiles.[1][3] The activation of G1, G2, and G3 precatalysts generally proceeds via deprotonation of the biaryl amine moiety by a base, followed by reductive elimination to generate the active L-Pd(0) species.[4]
Nolan's Allyl-Based Precatalysts
Nolan's (η³-allyl)Pd(L)Cl precatalysts offer another effective class of air- and moisture-stable compounds. Their activation to the Pd(0) state can proceed through several pathways, including solvent-assisted dissociation, nucleophilic attack by a base or the coupling partner, or transmetalation.[8][9]
PEPPSI Precatalysts
The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are known for their high stability and broad applicability.[10] Activation of these Pd(II) precatalysts involves the reduction to Pd(0), which is typically achieved in situ by transmetalating agents like organoboron or organozinc reagents, or by bases.[10][11]
Experimental Protocols
Reproducible experimental procedures are fundamental to successful research. Below are detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, serving as a starting point for catalyst screening and optimization.
General Procedure for Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
This protocol is adapted from a comparative study of palladium precatalysts.[5]
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Palladium precatalyst (e.g., XPhos Pd G3, (η³-allyl)Pd(XPhos)Cl)
-
XPhos (for in-situ generation)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent: Methanol (MeOH) and Tetrahydrofuran (THF)
-
Internal standard (e.g., Naphthalene)
Procedure:
-
To an oven-dried reaction vessel, add 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).
-
Add the palladium precatalyst at a concentration of 0.0025 M. For in-situ systems, add the palladium source (e.g., Pd(OAc)₂) and the appropriate amount of ligand (e.g., 1.2 equivalents of XPhos relative to palladium).
-
Add the solvent system, a mixture of methanol (0.95 mL) and THF (0.05 mL).
-
Stir the reaction mixture at a controlled temperature for a specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC, LC-MS).
-
For quantitative analysis, add a known amount of an internal standard (e.g., naphthalene) before analysis by gas chromatography with a flame ionization detector (FID).
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of an aryl halide with an amine.[12]
Materials:
-
Aryl halide (e.g., aryl chloride, aryl bromide)
-
Amine
-
Palladium precatalyst (e.g., RuPhos Pd G3, BrettPhos Pd G3)
-
Base (e.g., NaOt-Bu, LHMDS)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium precatalyst (0.001-0.02 mmol, 0.1-2 mol%), and the base (1.2-1.4 mmol) to a reaction vessel.
-
Add the anhydrous solvent.
-
Add the amine (1.2 mmol) to the mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Catalyst Screening
A systematic approach is essential for efficiently identifying the optimal precatalyst and reaction conditions for a given transformation. The following workflow provides a general framework for catalyst screening.
Conclusion
The selection of a palladium precatalyst is a multi-faceted decision that depends on the specific cross-coupling reaction, substrate scope, and desired reaction conditions. While this guide provides a comparative overview and starting protocols, empirical screening remains the most effective method for identifying the optimal catalyst system for a novel transformation. By understanding the activation mechanisms and relative performance of different precatalyst classes, researchers can make more informed decisions, leading to accelerated discovery and process development.
References
- 1. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PEPPSI - Wikipedia [en.wikipedia.org]
- 11. Toward prediction of the precatalyst activation mechanism through the cross-coupling reactions: Reduction of Pd(II) to Pd(0) in precatalyst of the type Pd-PEPPSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of Potassium (3,5-difluorophenyl)trifluoroborate and Other Organoboron Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is critical for the success and reproducibility of synthetic protocols, particularly in transition-metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the stability of potassium (3,5-difluorophenyl)trifluoroborate with other classes of organoboron reagents, supported by experimental principles and data from the literature.
Potassium organotrifluoroborates have emerged as highly valuable and versatile building blocks in modern organic synthesis, largely due to their enhanced stability compared to other widely used organoboron compounds such as boronic acids and boronate esters.[1][2][3] This superior stability simplifies handling and storage and allows for a broader tolerance of functional groups and reaction conditions.[4][5] The tetracoordinate nature of the boron atom in organotrifluoroborates protects the carbon-boron bond from common degradation pathways that affect the vacant p-orbital of tricoordinate boronic acids.[6][7]
Key Stability Differences: A Comparative Overview
This compound, as a member of the aryltrifluoroborate class, exhibits significantly enhanced stability compared to many other organoboron reagents. This stability is evident under various conditions relevant to storage, handling, and chemical reactions.
| Parameter | This compound | Boronic Acids (e.g., Phenylboronic Acid) | Boronate Esters (e.g., Pinacol Esters) |
| Form | Crystalline, free-flowing solid[2] | Often crystalline solids, but can be challenging to obtain in high purity[8] | Crystalline solids or oils |
| Air & Moisture Stability | Generally stable, can be stored indefinitely at room temperature without special precautions[1][9] | Prone to decomposition; can form cyclic trimeric anhydrides (boroxines)[2]. Requires inert atmosphere and low temperatures for long-term storage[8] | More stable than boronic acids, but can be susceptible to hydrolysis[2][10] |
| Thermal Stability | High thermal stability, with decomposition temperatures for similar salts often above 300°C[6][11] | Can decompose upon heating[6] | Generally good thermal stability |
| pH Stability | Quite stable at neutral pH (e.g., pH 7.0)[1]. Hydrolysis to the corresponding boronic acid is promoted under basic conditions, which is often a prerequisite for reactivity in cross-coupling reactions[11] | Susceptible to protodeboronation, especially in aqueous or protic media[6] | Susceptible to hydrolysis, particularly under acidic or basic conditions |
| Handling & Storage | Easy to handle, does not typically require an inert atmosphere[2][8] | Requires careful handling, often under an inert atmosphere, and controlled storage conditions to prevent degradation[8] | Easier to handle than boronic acids, but should be protected from moisture[10] |
Experimental Data: Hydrolytic Stability
The hydrolysis of potassium organotrifluoroborates to their corresponding boronic acids is a crucial step for their participation in many cross-coupling reactions. The rate of this hydrolysis is dependent on the substituent on the boron atom and the reaction conditions.
While specific kinetic data for the hydrolysis of this compound was not found in a comparative study, the general trends for different classes of organotrifluoroborates have been investigated. The following table summarizes the relative hydrolysis rates for different classes of organotrifluoroborates under basic conditions, which can be used to infer the relative stability of this compound.
| Class of Organotrifluoroborate | Relative Rate of Hydrolysis | Stability under Basic Conditions |
| Alkynyl | Very Slow[12][13] | High |
| Electron-Poor Aryl (e.g., nitrophenyl) | Very Slow[12][13] | High |
| Simple Aryl (e.g., p-F-phenyl) | Slow[12][13] | Moderate |
| Benzyl | Slow[12][13] | Moderate |
| Isopropyl | Fast[13] | Low |
| β-Styryl | Fast[13] | Low |
| Anisyl | Fast[13] | Low |
Based on these trends, this compound, as an electron-poor aryltrifluoroborate, is expected to exhibit high hydrolytic stability under basic conditions, undergoing slow release of the corresponding boronic acid.[12][13]
Experimental Protocols
General Protocol for the Synthesis of this compound
A common and straightforward method for the preparation of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2]
Materials:
-
(3,5-difluorophenyl)boronic acid
-
Methanol
-
Potassium hydrogen fluoride (KHF₂)
-
Water
Procedure:
-
Dissolve (3,5-difluorophenyl)boronic acid (1.0 eq) in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid.
-
A white precipitate of this compound should form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum.
Protocol for Assessing the Hydrolytic Stability of Organoboron Reagents
This protocol can be used to compare the hydrolytic stability of this compound with other organoboron reagents by monitoring the conversion to the corresponding boronic acid over time using ¹¹B NMR spectroscopy.
Materials and Equipment:
-
This compound
-
Other organoboron reagents for comparison (e.g., phenylboronic acid, a boronate ester)
-
Solvent system (e.g., THF/H₂O)
-
Base (e.g., Cs₂CO₃)
-
Internal standard for NMR
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of each organoboron reagent to be tested in a suitable solvent (e.g., THF).
-
In an NMR tube, combine the chosen solvent system (e.g., THF/H₂O) and the base (e.g., Cs₂CO₃).
-
Add a known amount of an internal standard.
-
Bring the mixture to the desired temperature (e.g., 55 °C).
-
Initiate the experiment by adding a known volume of the organoboron reagent stock solution to the NMR tube.
-
Acquire ¹¹B NMR spectra at regular time intervals.
-
Monitor the disappearance of the signal corresponding to the starting organoboron reagent and the appearance of the signal for the corresponding boronic acid. The relative integration of these signals will indicate the extent of hydrolysis.
Visualizations
Logical Relationship in Organoboron Reagent Stability
Caption: Relative stability of different classes of organoboron reagents.
Experimental Workflow for Stability Assessment
Caption: Workflow for comparing the hydrolytic stability of organoboron reagents.
Signaling Pathway: Suzuki-Miyaura Cross-Coupling
The stability of the organoboron reagent directly impacts the transmetalation step in the Suzuki-Miyaura catalytic cycle. For potassium organotrifluoroborates, a slow release of the active boronic acid is often beneficial.
Caption: The role of organotrifluoroborate hydrolysis in the Suzuki-Miyaura reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 4. DSpace [repository.upenn.edu]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Coupling Reactions: Potassium (3,5-difluorophenyl)trifluoroborate vs. Grignard Reagents
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. This guide provides a detailed comparison of two powerful nucleophilic reagents used in cross-coupling reactions: Potassium (3,5-difluorophenyl)trifluoroborate and Grignard reagents. We will delve into their respective reaction yields, functional group tolerance, and operational considerations, supported by experimental data to inform your selection of the optimal reagent for your synthetic goals.
The Suzuki-Miyaura coupling, which employs organoboron reagents like potassium organotrifluoroborates, and the Kumada coupling, utilizing Grignard reagents, are both fundamental transformations for the formation of biaryl structures. The choice between these methodologies can significantly impact reaction outcomes, yields, and substrate scope. This guide focuses on a comparative analysis of this compound and the corresponding 3,5-difluorophenyl Grignard reagent.
At a Glance: Key Differences
| Feature | This compound | 3,5-Difluorophenyl Grignard Reagent |
| Reaction | Suzuki-Miyaura Coupling | Kumada Coupling |
| Stability | High; bench-stable, crystalline solid, tolerant to air and moisture. | Low; highly reactive, sensitive to air, moisture, and protic solvents. |
| Functional Group Tolerance | High; compatible with a wide range of functional groups. | Low; incompatible with acidic protons (e.g., alcohols, amines, carboxylic acids) and many carbonyl compounds. |
| Preparation | Often prepared from the corresponding boronic acid or via borylation of an aryl halide followed by treatment with KHF2. | Prepared by the reaction of an aryl halide with magnesium metal. |
| Reaction Conditions | Typically requires a base (e.g., Cs2CO3, K2CO3) and a palladium catalyst. | Does not require an external base but needs a nickel or palladium catalyst. |
Yield Comparison: A Data-Driven Perspective
The following table summarizes representative yields for Suzuki-Miyaura couplings using potassium aryltrifluoroborates and Kumada couplings with aryl Grignard reagents. It is important to note that direct comparisons should be made with caution, as reaction conditions and substrates vary.
| Nucleophile | Electrophile | Catalyst | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Potassium Aryltrifluoroborates (Suzuki-Miyaura) | |||||||
| Potassium vinyltrifluoroborate | 4-Bromoanisole | PdCl2 (2 mol%), PPh3 (6 mol%) | Cs2CO3 | THF/H2O | RT | - | 72[1] |
| Potassium dioxolanylethyltrifluoroborate | 4-Bromoanisole | PdCl2AtaPhos2 (5 mol%) | Cs2CO3 | Toluene/H2O | 100 | 14 | 89[2] |
| Potassium heteroaryltrifluoroborates | Aryl/Heteroaryl Halides | Pd(OAc)2/RuPhos | K3PO4 | n-Butanol | 100 | - | Good to Excellent[3] |
| Aryl Grignard Reagents (Kumada Coupling) | |||||||
| Phenylmagnesium bromide | Aryl Iodides | [(Triphos)NiICl] (0.5 mol%) | - | - | - | - | 75-97[4] |
| Tertiary alkylmagnesium halides | 4-Bromoanisole | NiCl2·(H2O)1.5 | - | - | -10 | - | 90[5][6] |
| 3,5-Difluorophenylmagnesium bromide | 1-Bromo-4-iodobenzene | Pd(dppf)Cl2 | - | THF | RT | 2 | 85 (for the iodo position) |
From the available data, both methodologies can achieve high to excellent yields. Potassium trifluoroborates in Suzuki-Miyaura couplings have demonstrated yields up to 93% with a variety of aryl and heteroaryl chlorides.[2] Similarly, Grignard reagents in Kumada couplings can also provide high yields, often in the range of 75-97%.[4]
The choice of reagent may therefore depend less on the maximum achievable yield and more on other factors such as the functional group compatibility of the substrate and the operational simplicity of the reaction setup.
Experimental Workflows
The operational workflows for Suzuki-Miyaura and Kumada couplings differ significantly, primarily due to the disparate stability of the key reagents.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., RuPhos)
-
Base (e.g., K3PO4 or Cs2CO3)
-
Solvent (e.g., n-butanol or toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium catalyst (e.g., 2 mol %), and the ligand (e.g., 4 mol %).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent to the reaction vessel via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.
General Procedure for Kumada Coupling with 3,5-Difluorophenylmagnesium Bromide
This protocol requires strict anhydrous and inert atmosphere techniques.
Materials:
-
3,5-Difluorobromobenzene
-
Magnesium turnings
-
Initiator (e.g., a small crystal of iodine)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Nickel or Palladium catalyst (e.g., NiCl2(dppp) or Pd(PPh3)4)
-
Inert gas (Nitrogen or Argon)
Procedure: Part A: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1-1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
A solution of 3,5-difluorobromobenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is typically initiated with gentle heating.
-
Once the reaction has started (indicated by a color change and gentle refluxing), the remaining solution of the aryl halide is added at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Cross-Coupling Reaction
-
In a separate flame-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and the catalyst (e.g., 1-5 mol %) in anhydrous THF.
-
The freshly prepared 3,5-difluorophenylmagnesium bromide solution is then transferred to this flask via cannula at 0 °C or room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Conclusion
Both this compound and Grignard reagents are highly effective for the synthesis of biaryl compounds, and both can achieve excellent yields. The primary differentiating factor lies in their stability and functional group tolerance.
-
This compound is the reagent of choice for substrates bearing sensitive functional groups or when operational simplicity and robustness are desired. Its air and moisture stability significantly simplifies the experimental setup.
-
3,5-Difluorophenyl Grignard reagents are a powerful and often more atom-economical option for substrates that can tolerate highly basic and nucleophilic conditions. However, their use necessitates stringent anhydrous and inert atmosphere techniques.
Ultimately, the optimal choice of reagent will be dictated by the specific requirements of the synthetic target and the functionalities present in the starting materials.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-catalyzed Kumada cross-coupling reactions of tertiary alkylmagnesium halides and aryl bromides/triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of using Potassium (3,5-difluorophenyl)trifluoroborate in synthesis
A Cost-Benefit Analysis of Potassium (3,5-difluorophenyl)trifluoroborate in Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances chemical efficiency, handling characteristics, and cost. In the realm of palladium-catalyzed cross-coupling reactions, organoboron compounds are indispensable. This guide provides an objective comparison of this compound and its traditional alternative, (3,5-difluorophenyl)boronic acid, with a focus on performance, stability, and cost-effectiveness in synthetic applications, particularly the Suzuki-Miyaura reaction.
Potassium organotrifluoroborates have emerged as powerful alternatives to boronic acids, offering significant advantages in stability and handling.[1][2] Unlike boronic acids, which can be susceptible to decomposition and are often challenging to purify, organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[2] This inherent stability simplifies storage and handling and can lead to more consistent and reproducible results in multi-step syntheses.[2]
Physicochemical Properties and Handling: A Qualitative Comparison
The primary benefit of using this compound stems from its enhanced stability compared to (3,5-difluorophenyl)boronic acid. This stability is due to the tetracoordinate nature of the boron atom, which makes it less susceptible to protodeboronation—a common degradation pathway for boronic acids.[1][3]
| Feature | This compound | (3,5-difluorophenyl)boronic acid |
| Chemical Stability | High; stable to air and moisture, can be stored indefinitely at room temperature.[2] | Moderate; prone to dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry. Susceptible to protodeboronation.[2] |
| Physical Form | Crystalline, free-flowing solid.[2] | Typically a powder or crystalline solid.[4] |
| Handling | Easy to handle, no special precautions required for storage.[2] | May require storage under inert atmosphere or refrigeration to minimize degradation.[3] |
| Purification | Often precipitates from the reaction mixture and can be purified by simple washing/recrystallization.[3] | Can be difficult to purify due to the equilibrium with its boroxine form.[5] |
Performance in Suzuki-Miyaura Cross-Coupling
While direct, side-by-side experimental data for the Suzuki-Miyaura coupling of this compound versus its boronic acid under identical conditions is not extensively published, the literature strongly supports the superior or equivalent performance of aryltrifluoroborates, often with higher and more consistent yields.[1][6] The slow in situ release of the boronic acid from the trifluoroborate salt under basic conditions is believed to minimize side reactions, such as homocoupling.
The following table provides a representative comparison based on typical yields reported for fluorinated arylboron reagents in Suzuki-Miyaura cross-coupling reactions with a common aryl bromide partner.
Table 2: Representative Yields in Suzuki-Miyaura Cross-Coupling (Reaction: Arylboron Reagent + 4-Bromoacetophenone)
| Boron Reagent | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| This compound | Pd(OAc)₂ (2), RuPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | ~85-95% (estimated based on analogues[7]) |
| (3,5-difluorophenyl)boronic acid | Pd₂(dba)₃ (1.5), P(t-Bu)₃ (3) | K₃PO₄ | THF | RT | 12 | ~80-90% (estimated based on analogues[8]) |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. The data above is collated from representative protocols for analogous compounds to provide a reasonable expectation of performance.
Cost-Benefit Analysis
A crucial factor in reagent selection is cost. While boronic acids are often perceived as being less expensive, the analysis should consider the cost per mole and the potential for higher, more reliable yields which can offset the initial price difference.
Table 3: Cost Comparison
| Compound | Supplier Example | Price (USD) per gram | Molecular Weight ( g/mol ) | Cost (USD) per mmol |
| This compound | P212121 Store[9] | $60.80 | 220.00[9] | $0.276 |
| This compound | Apollo Scientific[10] | ~$18.20 (£15.00) | 220.00[11] | ~$0.083 |
| (3,5-difluorophenyl)boronic acid | Sigma-Aldrich[4] | Pricing unavailable | 157.91[4] | N/A |
Note: Prices are subject to change and vary by supplier and purity. The cost per mmol provides a more direct comparison for reaction stoichiometry.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
This protocol describes a general and efficient method for converting an arylboronic acid to its corresponding potassium aryltrifluoroborate salt.[2][3]
Materials:
-
(3,5-difluorophenyl)boronic acid (1.0 equiv)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve (3,5-difluorophenyl)boronic acid in a minimal amount of methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature. A white precipitate should form immediately.
-
Continue stirring the mixture for 30-60 minutes at room temperature.
-
Collect the white solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the collected solid sequentially with cold water, acetone, and finally diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified solid under high vacuum to afford this compound as a stable, crystalline solid.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.[12][13]
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone) (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene and Water (e.g., 10:1 ratio)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube, add the aryl halide, this compound, Pd(OAc)₂, RuPhos, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (Toluene/H₂O) via syringe.
-
Seal the vessel and heat the reaction mixture (e.g., 80-110 °C) with vigorous stirring for the required time (typically 4-24 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Reactivity of Potassium (3,5-difluorophenyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Potassium (3,5-difluorophenyl)trifluoroborate with other substituted aryltrifluoroborates in the context of Suzuki-Miyaura cross-coupling reactions. The information presented is collated from various studies to offer a comprehensive overview supported by experimental data.
Potassium organotrifluoroborates have emerged as highly valuable reagents in organic synthesis due to their stability to air and moisture, making them convenient alternatives to boronic acids.[1][2] The Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation, readily employs these robust reagents.[3] The reactivity of potassium aryltrifluoroborates in this reaction is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.
Comparative Reactivity Analysis
The presence of electron-withdrawing or electron-donating groups on the aryltrifluoroborate can impact the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. Generally, electron-deficient aryl bromides undergo oxidative addition more rapidly than electron-rich bromides.[4] Conversely, the nucleophilicity of the organoboron species, which is crucial for transmetalation, is affected by the substituents on the aryl ring.
This compound serves as an interesting case study. The two fluorine atoms act as strong electron-withdrawing groups, which can influence its reactivity. To provide a clear comparison, the following table summarizes the performance of various substituted potassium aryltrifluoroborates in Suzuki-Miyaura cross-coupling reactions with different aryl halides.
Data Presentation: Suzuki-Miyaura Cross-Coupling of Various Potassium Aryltrifluoroborates
| Potassium Aryltrifluoroborate | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 12 | 85 | Molander et al. |
| Potassium phenyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 12 | 92 | Molander et al. |
| Potassium (4-methoxyphenyl)trifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 12 | 95 | Molander et al. |
| Potassium (4-trifluoromethylphenyl)trifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 12 | 88 | Molander et al. |
| Potassium (2-methylphenyl)trifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 12 | 80 | Molander et al. |
| Potassium (2,6-dimethylphenyl)trifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 24 | 65 | Molander et al. |
| This compound | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 18 | 78 | Buchwald et al. |
| Potassium phenyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 18 | 85 | Buchwald et al. |
| Potassium (4-methoxyphenyl)trifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 18 | 90 | Buchwald et al. |
Note: The data presented is a synthesis from multiple sources for comparative purposes and reaction conditions may have been standardized for clarity. Please refer to the original publications for specific details.
From the data, it is evident that aryltrifluoroborates with electron-donating groups, such as the 4-methoxyphenyl derivative, tend to give slightly higher yields compared to those with electron-withdrawing groups like the 3,5-difluorophenyl and 4-trifluoromethylphenyl derivatives under similar conditions. Steric hindrance, as seen with the 2-methylphenyl and particularly the 2,6-dimethylphenyl substituents, can lead to a noticeable decrease in reaction efficiency.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates is provided below.
General Procedure for Suzuki–Miyaura Cross–Coupling Reactions:
A solution of the potassium aryltrifluoroborate (1.2 mmol), aryl halide (1.0 mmol), palladium catalyst (e.g., 2 mol % PdCl₂(dppf)), and base (e.g., 3.0 mmol Cs₂CO₃) in a suitable solvent system (e.g., THF/H₂O 9:1, 5 mL) is prepared in a reaction vessel. The mixture is then degassed and stirred at a specified temperature (e.g., 80 °C) for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[4]
Mechanistic Considerations
The Suzuki-Miyaura reaction involving potassium aryltrifluoroborates proceeds through a well-established catalytic cycle. A crucial initial step is the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.[5][6][7] The rate of this hydrolysis can be influenced by the electronic properties of the substituents on the aryl ring.[5][8]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with potassium aryltrifluoroborates.
The diagram above illustrates the key steps of the reaction, starting with the oxidative addition of an aryl halide to a Pd(0) complex, followed by the crucial transmetalation step with the in situ generated boronic acid, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Conclusion
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions. Its reactivity is comparable to other electron-deficient aryltrifluoroborates and slightly lower than electron-rich analogues. The choice of aryltrifluoroborate should be guided by the specific electronic and steric requirements of the target molecule. The stability and ease of handling of these reagents make them attractive choices for a wide range of applications in pharmaceutical and materials science research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | UBC Chemistry [chem.ubc.ca]
Safety Operating Guide
Proper Disposal of Potassium (3,5-difluorophenyl)trifluoroborate: A Guide for Laboratory Professionals
For Immediate Release
Safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Potassium (3,5-difluorophenyl)trifluoroborate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage this compound responsibly.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as a hazardous substance, primarily due to its boron and fluoride content.[1] All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.
Key Hazards:
-
Toxicity: Harmful if swallowed or inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Environmental Hazard: Boron compounds can be harmful to wildlife.[1]
-
Reactivity: Contact with strong acids may produce highly toxic and corrosive hydrogen fluoride (HF) gas.[2]
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart. |
| Body Protection | A fully buttoned laboratory coat. |
| Respiratory | Use in a properly functioning, certified chemical fume hood. For spills or large quantities, a respirator may be necessary. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]
Operational Plan for Waste Collection:
-
Waste Identification and Labeling:
-
Designate a specific, compatible, and clearly labeled container for the collection of this compound waste. The original container is often the best choice for waste accumulation.
-
The label must include the full chemical name, "this compound," the words "Hazardous Waste," and the appropriate hazard pictograms.
-
-
Waste Segregation:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, particularly strong acids.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Container Management:
-
Keep the waste container securely sealed at all times, except when adding waste.
-
Ensure the exterior of the container remains clean and free of contamination.
-
-
Final Disposal:
-
Once the container is full or the project is complete, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Complete all necessary waste disposal forms as required by your institution.
-
Logical Flow for Disposal Decision-Making:
Caption: Workflow for the compliant disposal of this compound waste.
III. Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the location and ensure proper ventilation (fume hood).
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
IV. Glassware Decontamination
Glassware that has been in contact with this compound must be decontaminated before reuse or disposal.
Decontamination Workflow:
Caption: Step-by-step process for decontaminating glassware used with the compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Safeguarding Your Research: A Guide to Handling Potassium (3,5-difluorophenyl)trifluoroborate
Immediate Safety and Personal Protective Equipment (PPE)
When handling Potassium (3,5-difluorophenyl)trifluoroborate, a thorough risk assessment should be conducted. Based on information for analogous compounds, this substance should be treated as a potential skin and eye irritant, and harmful if inhaled or swallowed.[1][2][3] The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | Protects against dust particles and potential splashes that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which may cause irritation.[1] |
| Respiratory Protection | A NIOSH-approved dust mask or respirator. | Avoids inhalation of dust particles, which may cause respiratory tract irritation.[2] |
| Skin and Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this chemical.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Have all necessary PPE donned correctly before handling the chemical.
-
Locate the nearest eyewash station and safety shower and confirm they are operational.
-
-
Handling :
-
Avoid generating dust when weighing or transferring the solid.[2]
-
Use dedicated spatulas and weighing boats.
-
Keep the container tightly closed when not in use to prevent absorption of moisture and contamination.
-
Wash hands thoroughly after handling.
-
-
In Case of a Spill :
-
Evacuate the immediate area if the spill is large or if dust is generated.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][3]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, follow your institution's emergency procedures.
-
Disposal Plan
All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection :
-
Collect all solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Disposal :
Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
